AZ-4217
Beschreibung
Eigenschaften
Molekularformel |
C30H25FN4O |
|---|---|
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
5-[(1R)-3-amino-4-fluoro-1-[3-(5-prop-1-ynyl-3-pyridinyl)phenyl]isoindol-1-yl]-1-ethyl-3-methylpyridin-2-one |
InChI |
InChI=1S/C30H25FN4O/c1-4-8-20-14-22(17-33-16-20)21-9-6-10-23(15-21)30(24-13-19(3)29(36)35(5-2)18-24)25-11-7-12-26(31)27(25)28(32)34-30/h6-7,9-18H,5H2,1-3H3,(H2,32,34)/t30-/m0/s1 |
InChI-Schlüssel |
TUGLMYZSOPKJOA-PMERELPUSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Preclinical Development of AZ-4217: A Potent BACE1 Inhibitor for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and preclinical development of AZ-4217, a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease (AD).[1][2] The inhibition of BACE1 is a primary therapeutic strategy to reduce Aβ levels and potentially slow the progression of AD.[1][2][3] This document details the in vitro and in vivo pharmacological properties of this compound, its pharmacokinetic profile, and its efficacy in animal models of AD.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | Species | Parameter | Value |
| Recombinant BACE1 | Human | Ki | 1.8 nM[3] |
| Recombinant BACE2 | Human | Ki | 2.6 nM[3] |
| Cathepsin D | Human | Ki | >25 µM[3] |
| sAPPβ Secretion (SH-SY5Y cells) | Human | IC50 | 160 pM[3] |
| Aβ40 Secretion (APP695-overexpressing SH-SY5Y cells) | Human | IC50 | 200 pM[3] |
| Aβ40 Secretion (Cortical Primary Neurons) | C57BL/6 Mouse | IC50 | Not explicitly stated, but less potent than in guinea pig cells. |
| Aβ40 Secretion (Cortical Primary Neurons) | Tg2576 Mouse | IC50 | 14-fold less potent than in C57BL/6 mouse cells.[3] |
| Aβ40 Secretion (Cortical Primary Neurons) | Guinea Pig | IC50 | Highest potency among the three cell systems.[3] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Route | Dose | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Absorption Rate Constant (h-1) | Tmax (h) |
| C57BL/6 Mouse | Oral | 25-200 µmol/kg | 0.73 ± 0.05 | 5.7 ± 0.3 | 3.7 ± 1.0 | ~1.0 |
Table 3: In Vivo Efficacy of this compound on Aβ Reduction
| Species | Model | Dose | Time Point | Brain Aβ40 Reduction | Brain Aβ42 Reduction | CSF Aβ40 Reduction | Plasma Aβ40 Reduction |
| C57BL/6 Mouse | Wild-type | 25-200 µmol/kg (oral) | Dose-dependent | Max ~80% | Max ~67% | Dose-dependent, max ~67% | - |
| C57BL/6 Mouse | Wild-type | 50 µmol/kg (oral) | 1.5 - 8 h | - | - | - | Max ~70% (sustained up to 8h) |
| Guinea Pig | Wild-type | 25, 50, 100 µmol/kg (oral) | 3 h | Dose-dependent | - | Dose-dependent | Dose-dependent |
| Tg2576 Mouse | AD Model | 200 µmol/kg (oral, 28 days) | 4.5 h post last dose | Significant reduction in soluble and insoluble Aβ | Significant reduction in soluble and insoluble Aβ | - | - |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted biological pathway and the general workflow for the preclinical assessment of this compound.
Caption: BACE1 signaling pathway in Alzheimer's disease and the inhibitory action of this compound.
Caption: Preclinical discovery and development workflow for this compound.
Caption: Logical flow of key findings for this compound's preclinical development.
Experimental Protocols
The following are descriptions of the key experimental methodologies used in the preclinical evaluation of this compound, based on the available literature.[3][4] Note that these are summaries and not exhaustive, step-by-step protocols.
In Vitro Assays
1. Recombinant Human BACE1 and BACE2 TR-FRET Assay:
-
Objective: To determine the inhibitory constant (Ki) of this compound against human BACE1 and BACE2.
-
Methodology: The soluble part of recombinant human BACE1 or BACE2 was mixed with this compound in a reaction buffer (Na-acetate, CHAPS, Triton X-100, EDTA, pH 4.5). After a 10-minute pre-incubation, a fluorescently labeled peptide substrate was added to initiate the enzymatic reaction. The reaction progress was monitored using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The Ki values were calculated from the concentration-response curves.
2. Cellular Assays for Aβ and sAPPβ Secretion:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the production of Aβ and sAPPβ in a cellular context.
-
Cell Lines: Human neuroblastoma SH-SY5Y cells, either wild-type or stably overexpressing wild-type APP695, were used.[3] Primary cortical neurons from C57BL/6 mice, Tg2576 mice, and guinea pigs were also utilized.[3][4]
-
Methodology: Cells were cultured and treated with varying concentrations of this compound. After a specified incubation period, the cell culture medium was collected. The levels of secreted Aβ40 and sAPPβ were quantified using specific immunoassays (e.g., ELISA or Meso Scale Discovery). IC50 values were determined by fitting the data to a four-parameter logistic model.
3. Selectivity Assays:
-
Objective: To assess the selectivity of this compound for BACE1 over other proteases and off-target proteins.
-
Methodology: this compound was tested against other aspartic proteases, such as Cathepsin D, using appropriate enzymatic assays.[3] A broader selectivity panel, including various receptors, ion channels, transporters, and enzymes, was also used to screen for off-target binding, typically at a concentration of 10 µM.[3][4]
In Vivo Studies
1. Pharmacokinetic (PK) Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models.
-
Animal Models: C57BL/6 mice and guinea pigs were used.[3]
-
Methodology: this compound was administered orally at various doses. Blood samples were collected at multiple time points post-dosing. Brain tissue was also collected to assess brain penetration. The concentration of this compound in plasma and brain homogenates was determined using a suitable analytical method (e.g., LC-MS/MS). Pharmacokinetic parameters such as clearance, volume of distribution, and absorption rate were calculated by fitting the concentration-time data to a pharmacokinetic model.[3] Plasma protein binding was determined by equilibrium dialysis.[4]
2. In Vivo Efficacy Studies:
-
Objective: To evaluate the ability of this compound to reduce Aβ levels in the central nervous system of animal models.
-
Animal Models: Wild-type C57BL/6 mice, guinea pigs, and the Tg2576 mouse model of Alzheimer's disease were used.[1][3]
-
Methodology:
-
Acute Studies (Wild-type models): Animals received a single oral dose of this compound. At a specific time point after dosing (e.g., 3 hours), plasma, brain, and cerebrospinal fluid (CSF) were collected. Aβ40 and Aβ42 levels were measured using immunoassays. Dose-response and time-course studies were conducted to understand the relationship between drug exposure and Aβ reduction.[3]
-
Chronic Studies (Tg2576 model): 12-month-old Tg2576 mice were treated daily with this compound (e.g., 200 µmol/kg) for an extended period (e.g., 28 days).[3] After the treatment period, brains were harvested. Soluble and insoluble fractions of brain homogenates were prepared to measure Aβ levels, providing an indication of the effect on both soluble Aβ and amyloid plaque deposition.[3]
-
Clinical Development Status
The provided search results focus exclusively on the preclinical discovery and characterization of this compound. No information regarding the initiation or outcomes of clinical trials for this compound was found. The development of many BACE1 inhibitors has been discontinued (B1498344) due to a lack of efficacy or safety concerns in clinical trials. The clinical development status of this compound remains undisclosed in the public domain based on the available information.
Conclusion
This compound is a potent, selective, and orally bioavailable BACE1 inhibitor with demonstrated efficacy in reducing central Aβ levels in multiple preclinical models.[1][3] The comprehensive in vitro and in vivo characterization provided a strong rationale for its potential as a disease-modifying therapy for Alzheimer's disease. The translation of these promising preclinical findings to clinical efficacy, however, remains a significant challenge for the class of BACE1 inhibitors.
References
- 1. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice | AlzPED [alzped.nia.nih.gov]
- 2. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice | Journal of Neuroscience [jneurosci.org]
- 4. jneurosci.org [jneurosci.org]
An In-depth Technical Guide to AZ-4217: A Potent BACE1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to AZ-4217, a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The information presented is collated from key research findings to support further investigation and development in the field of Alzheimer's disease therapeutics.
Core Compound Properties
This compound is a small molecule inhibitor designed to target BACE1, a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[1][2][3][4] The accumulation of these peptides is a central event in the pathophysiology of Alzheimer's disease.[1][3][4]
| Property | Value | Source |
| Molecular Target | β-site amyloid precursor protein cleaving enzyme 1 (BACE1) | [1][2][3] |
| Therapeutic Area | Alzheimer's Disease | [1][3] |
| Mechanism of Action | Inhibition of BACE1 enzymatic activity, leading to reduced Aβ peptide generation. | [1][2][3][4] |
In Vitro Potency and Selectivity
This compound demonstrates high potency in inhibiting BACE1 and shows selectivity over other related enzymes. The following table summarizes its in vitro inhibitory activities.
| Parameter | Species/Cell Line | Value |
| Ki (BACE1) | Human (recombinant) | 1.8 nM |
| Ki (BACE2) | Human (recombinant) | 2.6 nM |
| Ki (Cathepsin D) | Human | > 25 µM |
| IC50 (sAPPβ secretion) | Human SH-SY5Y cells | 160 pM |
| IC50 (Aβ40 secretion) | Human SH-SY5Y cells (wild-type APP695) | 200 pM |
| IC50 (Aβ40 secretion) | Primary cortical neurons (C57BL/6 mice) | 2.7 nM |
| IC50 (Aβ40 secretion) | Primary cortical neurons (Tg2576 mice) | 38 nM |
| IC50 (Aβ40 secretion) | Primary cortical neurons (guinea pigs) | 2.0 nM |
Data compiled from Eketjäll et al., 2013.[1]
Pharmacokinetic Properties
The binding characteristics of this compound to plasma proteins and its distribution in brain tissue have been evaluated in preclinical models.
| Parameter | Species | Value |
| Unbound Fraction (Plasma) | Mouse | 1.5 ± 0.3% |
| Unbound Fraction (Plasma) | Guinea Pig | 0.87 ± 0.15% |
| Free Fraction (Brain Tissue) | Not specified | 1% |
Data compiled from Eketjäll et al., 2013.[1][5]
Signaling Pathway and Mechanism of Action
This compound acts by inhibiting BACE1, a critical enzyme in the processing of Amyloid Precursor Protein (APP). The following diagram illustrates the canonical amyloidogenic pathway and the point of intervention for this compound.
References
- 1. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A high potency BACE inhibitor displaying acute central efficacy in different In vivo models and reduced amyloid deposition in Tg2576 mice. | Meso Scale Discovery [mesoscale.com]
- 3. [PDF] this compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice | Semantic Scholar [semanticscholar.org]
- 4. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
BACE1 as a Therapeutic Target for Alzheimer's Disease: An In-depth Technical Guide
Executive Summary
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a transmembrane aspartic protease that plays a critical, rate-limiting role in the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in the brains of Alzheimer's disease (AD) patients.[1][2] According to the amyloid cascade hypothesis, the accumulation of Aβ is a central and initiating event in AD pathogenesis, making BACE1 a prime therapeutic target.[1][3] The development of BACE1 inhibitors has been vigorously pursued to reduce Aβ levels, with several candidates advancing to late-stage clinical trials.[3][4] Despite demonstrating robust target engagement and significant reduction of Aβ in cerebrospinal fluid (CSF), these trials have universally failed to show clinical efficacy and, in some cases, were associated with cognitive worsening and other adverse events.[5][6][7] These outcomes have highlighted the complexities of BACE1 biology, including its role in processing numerous other physiological substrates, which raises concerns about mechanism-based toxicity.[7][8] This guide provides a comprehensive technical overview of BACE1 as a therapeutic target, summarizing its biological function, the clinical trial landscape for its inhibitors, key experimental methodologies, and the challenges that have shaped the current understanding and future of this therapeutic strategy.
The Role of BACE1 in Alzheimer's Disease Pathophysiology
The Amyloid Cascade Hypothesis
The amyloid cascade hypothesis has been the dominant framework for AD drug development for decades.[3] It posits that the overproduction or impaired clearance of Aβ peptides, particularly the aggregation-prone Aβ42, is the initiating pathological event.[9] This leads to the formation of soluble Aβ oligomers and insoluble amyloid plaques, which in turn trigger a downstream cascade of neurotoxic events, including tau pathology, synaptic dysfunction, and neurodegeneration, ultimately culminating in clinical dementia.[1]
BACE1-Mediated Processing of Amyloid Precursor Protein (APP)
BACE1 is the β-secretase enzyme essential for initiating the amyloidogenic pathway.[10][11] It performs the first cleavage on the amyloid precursor protein (APP), a type I transmembrane protein.[12] This cleavage occurs at the N-terminus of the Aβ domain, generating a large soluble ectodomain, sAPPβ, and a membrane-bound 99-amino acid C-terminal fragment (C99).[1][10] The C99 fragment is subsequently cleaved by the γ-secretase complex, releasing the Aβ peptide and the APP intracellular domain (AICD).[10][13]
In a competing, non-amyloidogenic pathway, APP is cleaved by α-secretase within the Aβ domain, which precludes the formation of Aβ and instead produces a soluble sAPPα fragment and a membrane-bound C83 fragment.[13][14] Therefore, BACE1 and α-secretase activities are in direct competition for the APP substrate.[13]
BACE1 as a Therapeutic Target
Rationale for Inhibition
The validation of BACE1 as the primary β-secretase in vivo came from BACE1 knockout mice, which are viable and exhibit a near-complete absence of Aβ production.[1][2][15] Furthermore, BACE1 levels and activity are elevated in the brains of sporadic AD patients.[10][16] These findings provide a strong rationale for inhibiting BACE1 to reduce Aβ levels as a disease-modifying strategy for AD.[1][11]
Development of BACE1 Inhibitors
The development of small-molecule BACE1 inhibitors has been challenging due to the need for compounds to be potent, selective, orally bioavailable, and capable of crossing the blood-brain barrier.[4][17] Early efforts were hampered by difficulties in designing drugs that could meet these criteria.[8] However, breakthroughs eventually led to the development of several potent inhibitors that advanced into human clinical trials.[3][17]
Clinical Development of BACE1 Inhibitors
Overview of Major Clinical Trials
Multiple BACE1 inhibitors progressed to Phase II/III clinical trials. However, all have been discontinued (B1498344) due to either a lack of clinical efficacy or safety concerns.[3][18] The table below summarizes the key findings for the most prominent candidates.
| Inhibitor | Sponsor(s) | Phase | Status (Reason for Discontinuation) | References |
| Verubecestat (B560084) (MK-8931) | Merck | III (EPOCH & APECS trials) | Discontinued (Futility, lack of efficacy, and some cognitive worsening) | [5][6][19] |
| Atabecestat (JNJ-54861911) | Janssen | II/III (EARLY trial) | Discontinued (Elevated liver enzymes, unfavorable benefit-risk ratio) | [17][18] |
| Lanabecestat (AZD3293) | AstraZeneca / Eli Lilly | III (AMARANTH trial) | Discontinued (Futility, unlikely to meet primary endpoints) | [18] |
Quantitative Outcomes: Biomarker Reduction
A notable success of the BACE1 inhibitor programs was the consistent and robust reduction of Aβ in the CSF of trial participants, confirming successful target engagement in the central nervous system.
| Inhibitor | Study Phase | Dose | CSF Aβ40 Reduction | References |
| Verubecestat | Phase I | 12 mg | 57% | [20] |
| Verubecestat | Phase I | 40 mg | 79% | [20] |
| Verubecestat | Phase I | 60 mg | 84% | [20] |
| Verubecestat | Phase III (EPOCH) | 12 mg | ~70% | [21] |
| Verubecestat | Phase III (EPOCH) | 40 mg | >80% | [21] |
Efficacy and Safety Findings
Despite potent Aβ reduction, no BACE1 inhibitor has demonstrated a benefit in slowing cognitive or functional decline.[5][6] The EPOCH trial for verubecestat in mild-to-moderate AD, for instance, showed no difference from placebo on the primary outcomes of ADAS-Cog and ADCS-ADL scores.[5] Furthermore, a range of adverse events were more common in the treatment arms.
| Adverse Event Category | Specific Events Reported (Primarily for Verubecestat) | References |
| Neurological/Psychiatric | Anxiety, depression, sleep disturbances, suicidal ideation, cognitive worsening | [5][18][19][22] |
| Dermatological | Rash, hair color changes | [5][19] |
| General | Falls and injuries, weight loss | [5][19] |
| Hepatic | Elevated liver enzymes (led to Atabecestat discontinuation) | [17][18] |
Challenges and Future Directions
On-Target Toxicity: The Physiological Roles of BACE1
The failure of BACE1 inhibitors is likely linked to the enzyme's role in processing substrates other than APP.[23] BACE1 has a range of physiological functions, and inhibiting its activity can disrupt these processes, leading to mechanism-based side effects.[7][24] Germline BACE1 knockout mice exhibit complex neurological phenotypes, including hypomyelination and altered synaptic function, underscoring the enzyme's importance during development.[13][25]
Lessons Learned from Clinical Trial Failures
The discontinuation of BACE1 inhibitor trials suggests several possibilities:
-
Timing of Intervention: Inhibiting Aβ production may be ineffective once significant amyloid pathology is present and cognitive symptoms have emerged.[5] Treatment may need to begin much earlier, in pre-symptomatic stages.
-
The Amyloid Hypothesis: The failures challenge the simplistic view of the amyloid hypothesis, suggesting that Aβ production may not be the sole driver of disease progression in symptomatic stages.[5]
-
Therapeutic Window: A critical challenge is achieving a "therapeutic window" where Aβ production is sufficiently lowered without causing mechanism-based side effects from inhibiting the processing of other BACE1 substrates.[4][8] The cognitive worsening observed in some trials suggests this window may be very narrow or non-existent at the doses tested.[26]
Future Perspectives
Despite the setbacks, BACE1 remains a well-validated target for lowering Aβ.[3][16] Future strategies may involve:
-
Lower Doses: Using lower, non-toxic doses of BACE1 inhibitors for very long-term prevention trials in at-risk individuals.[26]
-
Combination Therapy: Combining a low-dose BACE1 inhibitor with other therapeutic modalities, such as anti-amyloid antibodies, to prevent the re-accumulation of plaques after initial clearance.[26]
-
Increased Selectivity: Developing inhibitors with greater selectivity for APP over other substrates, or inhibitors that selectively target BACE1 in the endosomal compartments where APP processing primarily occurs.[12][16]
Key Experimental Methodologies
In Vitro BACE1 Activity Assay (FRET-based)
This assay is used to determine the potency of an inhibitor against the isolated BACE1 enzyme. It utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage by BACE1 separates the pair, resulting in a measurable increase in fluorescence.[27]
Protocol Outline:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5).[27]
-
Prepare a stock solution of the BACE1 inhibitor in DMSO. Perform serial dilutions in Assay Buffer.
-
Dilute recombinant human BACE1 enzyme and the FRET substrate to working concentrations in Assay Buffer.
-
-
Assay Execution:
-
Add the inhibitor dilutions (or vehicle control) to the wells of a 96-well microplate.
-
Add the BACE1 enzyme solution to each well and pre-incubate for ~15 minutes at 37°C.[27]
-
Initiate the reaction by adding the FRET substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence kinetically over time (e.g., 60 minutes) or as an endpoint reading after a fixed incubation period (e.g., 30-60 minutes) at 37°C.[28]
-
Calculate the rate of reaction or endpoint fluorescence for each inhibitor concentration.
-
Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay for Aβ Production (ELISA)
This assay measures an inhibitor's ability to reduce the production of Aβ in a cellular context, typically using a cell line that overexpresses human APP.[29]
Protocol Outline:
-
Cell Culture and Seeding:
-
Culture cells stably expressing human APP (e.g., HEK293-APP or SH-SY5Y-APP).
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[29]
-
-
Compound Treatment:
-
Prepare serial dilutions of the BACE1 inhibitor in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor dilutions or vehicle control.
-
-
Incubation and Sample Collection:
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for APP processing and Aβ secretion.[29]
-
After incubation, collect the cell culture supernatant, which contains the secreted Aβ peptides.
-
-
Aβ Quantification:
-
Quantify the levels of Aβ40 and Aβ42 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocol.[29]
-
-
Data Analysis:
-
Normalize the Aβ levels in the treated samples to the vehicle control.
-
Plot the percent reduction in Aβ versus inhibitor concentration to determine the cellular IC50 value.[29]
-
Conclusion
BACE1 remains one of the most compelling and well-validated targets for modifying the course of Alzheimer's disease based on the amyloid hypothesis. The clinical development of BACE1 inhibitors has provided invaluable lessons, demonstrating that while target engagement in humans is achievable, the translation to clinical benefit is profoundly challenging. The failures underscore the critical importance of BACE1's physiological functions and the potential for on-target toxicity. Future research must focus on navigating the narrow therapeutic window, potentially through earlier intervention, lower dosing strategies, or the development of next-generation inhibitors with improved selectivity profiles. The story of BACE1 inhibition serves as a crucial case study in the complexities of targeting fundamental biological processes for neurodegenerative disease.
References
- 1. researchgate.net [researchgate.net]
- 2. The Alzheimer's disease β-secretase enzyme, BACE1 | springermedicine.com [springermedicine.com]
- 3. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 5. medscape.com [medscape.com]
- 6. Randomized Trial of Verubecestat for Prodromal Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease | springermedicine.com [springermedicine.com]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of amyloid precursor protein processing by BACE1, the beta-secretase, in Alzheimer disease pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beta-secretase 1 - Wikipedia [en.wikipedia.org]
- 14. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 004714 - BACE1 KO Strain Details [jax.org]
- 16. The β-Secretase BACE1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. digitalcommons.lindenwood.edu [digitalcommons.lindenwood.edu]
- 19. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Merck’s Verubecestat marks a new era for Alzheimer’s treatment - Clinical Trials Arena [clinicaltrialsarena.com]
- 21. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 22. Exploring the cognitive impact of BACE1 inhibition for Alzheimer’s disease | VJDementia [vjdementia.com]
- 23. Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jneurosci.org [jneurosci.org]
- 25. Editorial: Implications for BACE1 Inhibitor Clinical Trials: Adult Conditional BACE1 Knockout Mice Exhibit Axonal Organization Defects in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer’s onset | VJDementia [vjdementia.com]
- 27. benchchem.com [benchchem.com]
- 28. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of AZ-4217 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experiments in mice to evaluate the efficacy of AZ-4217, a potent BACE1 inhibitor. The primary application detailed is for studies related to Alzheimer's Disease models.
Introduction
This compound is a high-potency, orally active, and brain-permeable small molecule inhibitor of β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1).[1][2][3][4] BACE1 is the rate-limiting enzyme that initiates the cleavage of APP, leading to the production of amyloid-β (Aβ) peptides.[1][2][3] The accumulation and deposition of Aβ peptides in the brain are considered key pathological hallmarks of Alzheimer's Disease (AD).[1][2][3] By inhibiting BACE1, this compound aims to reduce the production of Aβ peptides, thereby potentially slowing or preventing the progression of AD.[1][3][5]
Preclinical studies have demonstrated that this compound exhibits excellent in vivo efficacy in various animal models, including wild-type C57BL/6 mice and the Tg2576 transgenic mouse model of cerebral amyloidosis.[1][5][6] A single dose of this compound has been shown to exert central effects, and longer-term treatment has been found to significantly reduce beta-amyloid deposition in the brains of aged Tg2576 mice.[3][5][6]
Signaling Pathway of BACE1 in Amyloid Precursor Protein (APP) Processing
The following diagram illustrates the mechanism of action of this compound. It inhibits BACE1, which in turn reduces the cleavage of APP into sAPPβ and C99 fragments, ultimately leading to a decrease in the production of Aβ peptides.
Caption: Mechanism of this compound action on the amyloidogenic pathway.
Experimental Protocols
Pharmacokinetic and Pharmacodynamic (PK/PD) Study in C57BL/6 Mice
Objective: To determine the pharmacokinetic profile of this compound and its pharmacodynamic effect on Aβ levels in plasma, brain, and cerebrospinal fluid (CSF) of wild-type mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound compound
-
Vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
CSF collection capillaries
-
Brain harvesting tools
-
ELISA kits for Aβ40 and Aβ42
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
Dosing:
-
Prepare this compound formulations in the vehicle at concentrations to achieve doses of 25, 50, 100, and 200 µmol/kg.[6]
-
Administer a single oral gavage dose to each mouse. Include a vehicle-treated control group.
-
-
Sample Collection:
-
At various time points post-dose (e.g., 1, 3, 6, 8, 24 hours), collect blood via retro-orbital or tail-vein sampling.
-
At the terminal time point, collect CSF via cisterna magna puncture.
-
Immediately following CSF collection, euthanize the mice and harvest the brains.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize brain tissue.
-
Store all samples at -80°C until analysis.
-
-
Analysis:
-
Determine the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.[4]
-
Measure Aβ40 and Aβ42 levels in plasma, brain homogenates, and CSF using specific ELISA kits.
-
Efficacy Study in Tg2576 Alzheimer's Disease Model Mice
Objective: To evaluate the long-term efficacy of this compound in reducing Aβ deposition in the brains of aged Tg2576 mice.
Materials:
-
Aged female Tg2576 mice (12 months old at termination).[4][6]
-
This compound compound
-
Vehicle
-
Oral gavage needles
-
Brain harvesting tools
-
Reagents for soluble and insoluble brain Aβ extraction (e.g., DEA and formic acid).[6]
-
ELISA kits for human Aβ40 and Aβ42.
-
Immunohistochemistry reagents.
Procedure:
-
Animal Acclimation and Grouping: Acclimate 11-month-old Tg2576 mice for one month. Randomly assign mice to a vehicle control group and an this compound treatment group.
-
Dosing:
-
Termination and Sample Collection:
-
At 4.5 hours after the final dose on day 28, euthanize the mice.[4]
-
Harvest the brains. Divide each brain sagittally.
-
-
Sample Processing and Analysis:
-
Biochemical Analysis: Use one hemisphere to prepare soluble (DEA-extracted) and insoluble (formic acid-extracted) fractions to measure human Aβ40 and Aβ42 levels by ELISA.[6]
-
Immunohistochemistry: Fix the other hemisphere in 4% paraformaldehyde for immunohistochemical analysis of Aβ plaque burden.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo efficacy study of this compound in a transgenic mouse model of Alzheimer's Disease.
Caption: Workflow for this compound efficacy study in Tg2576 mice.
Data Presentation
The following tables summarize the expected quantitative data from the described experiments, based on published findings.
Table 1: Pharmacokinetic Parameters of this compound in C57BL/6 Mice
| Parameter | Value (mean ± SE) |
| Clearance | 0.73 ± 0.05 L/h/kg |
| Volume of Distribution | 5.7 ± 0.3 L/kg |
| Absorption Rate Constant | 3.7 ± 1.0 h⁻¹ |
| Time to Max Concentration (Tmax) | ~1.0 h |
| Unbound Fraction (Plasma) | 1.5 ± 0.3% |
| Unbound Fraction (Brain) | 1.0% |
| Data derived from a study with oral doses of 25, 50, 100, and 200 µmol/kg.[4][6] |
Table 2: Pharmacodynamic Effects of a Single Oral Dose of this compound in C57BL/6 Mice
| Analyte | Maximum Reduction (%) |
| Plasma Aβ40 | ~70% |
| Plasma Aβ42 | >90% |
| Brain Soluble Aβ40 | ~80% |
| Brain Soluble Aβ42 | ~67% |
| CSF Aβ40 | ~67% |
| Effects observed at the highest doses tested.[2] |
Table 3: Effects of 28-Day this compound Treatment on Brain Aβ Levels in 12-Month-Old Tg2576 Mice
| Brain Fraction | Analyte | % Reduction vs. Vehicle (Mean ± SEM) |
| Soluble (DEA Extract) | Human Aβ40 | Significant Reduction (p < 0.001) |
| Human Aβ42 | Significant Reduction (p < 0.001) | |
| Insoluble (FA Extract) | Human Aβ40 | Significant Reduction (p < 0.01) |
| Human Aβ42 | Significant Reduction (p < 0.001) | |
| Mice were treated with 200 µmol/kg this compound daily.[2] |
Conclusion
The provided protocols and data offer a framework for the in vivo evaluation of this compound in mouse models. These studies are crucial for understanding the compound's pharmacokinetic and pharmacodynamic properties and for establishing its efficacy in a disease-relevant model of Alzheimer's Disease. Adherence to detailed and consistent experimental procedures is essential for obtaining reproducible and reliable results.
References
- 1. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A high potency BACE inhibitor displaying acute central efficacy in different In vivo models and reduced amyloid deposition in Tg2576 mice. | Meso Scale Discovery [mesoscale.com]
- 4. jneurosci.org [jneurosci.org]
- 5. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice | AlzPED [alzped.nia.nih.gov]
- 6. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols: Measuring the Effects of AZ-4217 on Brain Aβ Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction: AZ-4217 is a potent, small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] BACE1 is the rate-limiting enzyme that initiates the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides.[1][2] In Alzheimer's disease (AD), the accumulation and aggregation of Aβ peptides, particularly the Aβ42 isoform, into plaques in the brain is a primary pathological hallmark.[1][2] By inhibiting BACE1, this compound is designed to decrease the generation of Aβ peptides, thereby reducing amyloid plaque formation.[1] These application notes provide a comprehensive overview and detailed protocols for measuring the pharmacological effects of this compound on Aβ levels in the brain, based on preclinical research methodologies.
Mechanism of Action: BACE1 Inhibition
This compound specifically targets BACE1, an aspartic protease that cleaves the amyloid precursor protein (APP) at the β-secretase site. This is the first step in the amyloidogenic pathway. Following BACE1 cleavage, the resulting C-terminal fragment is cleaved by γ-secretase, releasing Aβ peptides of varying lengths (e.g., Aβ40, Aβ42). In the alternative, non-amyloidogenic pathway, APP is cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ peptides and producing a soluble fragment, sAPPα. By inhibiting BACE1, this compound diverts APP processing towards the non-amyloidogenic pathway, leading to a decrease in Aβ production and an increase in sAPPα levels.[2][3]
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the quantitative data on the potency and efficacy of this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | Species | IC50 / Ki Value | Reference |
|---|---|---|---|---|
| Enzymatic Assay | BACE1 | Human | Ki = 1.8 nM | [2] |
| Enzymatic Assay | BACE2 | Human | Ki = 2.6 nM | [2] |
| Enzymatic Assay | Cathepsin D | Human | Ki > 25 µM | [2] |
| Cell-Based Assay (sAPPβ) | BACE1 | Human (SH-SY5Y) | IC50 = 160 pM | [1][2] |
| Cell-Based Assay (Aβ40) | BACE1 | Human (SH-SY5Y) | IC50 = 200 pM |[2] |
Table 2: In Vivo Efficacy of this compound on Brain Aβ Reduction (Single Dose)
| Animal Model | Aβ Isoform | Max. Reduction | Brain IC50 (free) | Aβ Half-Life | Reference |
|---|---|---|---|---|---|
| Guinea Pig | Aβ40 | ~80% | 1.8 nM | 53 min | [3] |
| Guinea Pig | Aβ42 | ~67% | 1.8 nM | 65 min | [3] |
| Tg2576 Mice | Aβ40 | N/A | 4.7 nM | 47 min | [2] |
| Tg2576 Mice | Aβ42 | N/A | 5.0 nM | 35 min |[2] |
Table 3: Effect of Chronic (1-Month) this compound Treatment in 12-Month-Old Tg2576 Mice
| Brain Fraction | Aβ Species | % Reduction vs. Vehicle | Reference |
|---|---|---|---|
| Soluble (DEA Extract) | Human Aβ40 | Significant Reduction | [3] |
| Soluble (DEA Extract) | Human Aβ42 | Significant Reduction | [3] |
| Insoluble (FA Extract) | Human Aβ40 | Significant Reduction | [3][4] |
| Insoluble (FA Extract) | Human Aβ42 | Significant Reduction | [3][4] |
| Insoluble (FA Extract) | Mouse Aβ40 | Significant Reduction |[3] |
Experimental Protocols
To assess the efficacy of this compound, a series of experiments are required, beginning with sample collection and proceeding to quantitative analysis of different Aβ species.
Protocol 1: Brain Tissue Fractionation for Soluble and Insoluble Aβ
This protocol describes the sequential extraction of Aβ from brain tissue to separate soluble, non-plaque-associated Aβ from insoluble, plaque-associated Aβ.[4][5]
Materials:
-
0.2% Diethylamine (DEA) in 50 mM NaCl
-
0.5 M Tris-HCl, pH 6.8
-
70% Formic Acid (FA)
-
FA Neutralization Buffer (e.g., 1 M Tris base, 0.5 M Na2HPO4)
-
Protease inhibitor cocktail
-
Homogenizer and ultracentrifuge
Procedure:
-
Soluble Fraction (DEA Extraction): a. Homogenize one brain hemisphere in 10 volumes (w/v) of ice-cold 0.2% DEA solution containing protease inhibitors.[5] b. Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C.[5] c. Carefully collect the supernatant, which contains the soluble Aβ fraction. d. Neutralize the supernatant by adding 1/10th volume of 0.5 M Tris-HCl, pH 6.8.[5] e. Store aliquots at -80°C until analysis. Retain the pellet for insoluble fraction extraction.
-
Insoluble Fraction (Formic Acid Extraction): a. Resuspend the pellet from step 1c in 8 volumes (relative to initial tissue weight) of ice-cold 70% Formic Acid.[4] b. Sonicate the sample on ice to ensure complete homogenization of the pellet.[5] c. Centrifuge at 100,000 x g for 60 minutes at 4°C. d. Collect the supernatant, which contains the insoluble Aβ fraction. e. Neutralize the FA extract by diluting it at least 1:20 in FA neutralization buffer. Check that the final pH is between 7.0 and 8.0. f. Store aliquots at -80°C until analysis.
Protocol 2: Aβ Sandwich ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method for reliably quantifying Aβ40 and Aβ42 levels in the prepared brain fractions.[6] Commercial ELISA kits are widely available and recommended.
Materials:
-
Aβ40 and Aβ42 specific sandwich ELISA kits
-
Neutralized soluble and insoluble brain fractions
-
Microplate reader
Procedure (General Outline):
-
Plate Coating: A capture antibody specific to the C-terminus of Aβ40 or Aβ42 is pre-coated onto microplate wells.
-
Sample Incubation: Add standards and prepared brain fractions (diluted as necessary) to the wells. Incubate to allow Aβ peptides to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound material.
-
Detection Antibody: Add a detection antibody, often specific to the N-terminus of human Aβ and conjugated to an enzyme (e.g., HRP). Incubate to form the "sandwich".
-
Washing: Wash the plate to remove unbound detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) that reacts with the enzyme to produce a color signal.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Calculate Aβ concentrations in the samples by comparing their absorbance to the standard curve.
Protocol 3: Western Blot for Aβ Oligomers and APP Metabolites
Western blotting can be used to detect soluble Aβ oligomers and to assess changes in APP metabolites like sAPPα and sAPPβ, providing further evidence of BACE1 target engagement.
Materials:
-
Tris-Tricine gels (10-20% or 4-12%) for resolving low molecular weight peptides[7]
-
Nitrocellulose or PVDF membranes (0.2 µm)[8]
-
Primary antibodies: Anti-Aβ (e.g., 6E10, 4G8), Anti-sAPPα, Anti-sAPPβ
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Gel electrophoresis and transfer apparatus
-
Imaging system
Procedure:
-
Sample Preparation: Determine the total protein concentration of the soluble (DEA) brain fractions. Mix samples with Tricine sample buffer. Do not boil samples when detecting Aβ oligomers.[9][10]
-
Electrophoresis: Load 20-30 µg of total protein per lane onto a Tris-Tricine gel. Run the gel until adequate separation of low molecular weight species is achieved.
-
Transfer: Transfer the separated proteins to a 0.2 µm nitrocellulose or PVDF membrane. A shorter transfer time (e.g., 30-60 minutes) is often recommended for small peptides like Aβ.[8]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Aβ) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 5-10 minutes each in TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Aβ monomers (~4 kDa), dimers (~8 kDa), and other oligomers can be identified.
Protocol 4: Immunohistochemistry (IHC) for Aβ Plaques
IHC allows for the visualization and quantification of insoluble Aβ plaque deposition in brain tissue sections, providing critical spatial information.
Materials:
-
Formalin-fixed, paraffin-embedded brain sections (5-10 µm)
-
Antigen retrieval solution (e.g., 70-95% Formic Acid)[11][12]
-
Blocking buffer (e.g., Normal Goat Serum in PBST)
-
Primary antibody: Anti-Aβ (e.g., 4G8)
-
Biotinylated secondary antibody and ABC reagent (for DAB staining) or fluorescent secondary antibody
-
DAB substrate or mounting medium with DAPI
-
Microscope and imaging software
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Incubate sections in 70-95% formic acid for 5-20 minutes to unmask the Aβ epitope.[11][12][13] This is a critical step for robust plaque staining.
-
Quenching and Blocking: Quench endogenous peroxidase activity (if using HRP-DAB) and block non-specific binding sites for 30-60 minutes.[13]
-
Primary Antibody Incubation: Incubate sections with the primary anti-Aβ antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with the appropriate secondary antibody for 1-2 hours at room temperature.
-
Detection:
-
For DAB: Incubate with ABC reagent followed by DAB substrate until brown staining develops.
-
For Fluorescence: Mount with fluorescent mounting medium.
-
-
Counterstain and Coverslip: Counterstain with hematoxylin (B73222) (for DAB) if desired, dehydrate, and coverslip.
-
Imaging and Analysis: Capture images using a microscope. Quantify Aβ burden by measuring the percentage of the stained area in specific brain regions (e.g., cortex, hippocampus) using image analysis software.
Advanced Technique: Mass Spectrometry for Aβ Isoform Profiling
For a more detailed analysis, immunoprecipitation followed by mass spectrometry (IP-MS) can identify and quantify a wide range of Aβ isoforms, including N- and C-terminally truncated or modified species.[14][15][16] This method provides the highest resolution for understanding how this compound affects the overall profile of Aβ peptides beyond just Aβ40 and Aβ42.[14]
References
- 1. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice | Journal of Neuroscience [jneurosci.org]
- 4. jneurosci.org [jneurosci.org]
- 5. docs.abcam.com [docs.abcam.com]
- 6. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and immunohistochemical analysis of an Alzheimer’s disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry Protocol for Beta Amyloid Products using USA Detection Kit [protocols.io]
- 13. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass spectrometric characterization of brain amyloid beta isoform signatures in familial and sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass spectrometric characterization of brain amyloid beta isoform signatures in familial and sporadic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mass spectrometric characterization of brain amyloid beta isoform signatures in familial and sporadic Alzheimer's disease - ProQuest [proquest.com]
Application Notes and Protocols: Quantification of Aβ40 and Aβ42 Levels Following AZ-4217 Treatment Using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides, primarily Aβ40 and Aβ42, in the brain. These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. The inhibition of BACE1 is a key therapeutic strategy aimed at reducing the production of neurotoxic Aβ peptides. AZ-4217 is a potent BACE1 inhibitor that has been shown to reduce Aβ40 and Aβ42 levels in both in vitro and in vivo models.[1][2] This document provides a detailed protocol for the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of secreted Aβ40 and Aβ42 in cell culture supernatants following treatment with this compound.
Principle of the Assay
The sandwich ELISA is a highly sensitive and specific method for the quantification of Aβ peptides. The assay utilizes a pair of antibodies that recognize different epitopes on the Aβ peptide. A capture antibody, specific for the N-terminus of the Aβ peptide, is pre-coated onto the wells of a microplate. When the sample is added, the Aβ peptides are captured by this antibody. Following a washing step, a detection antibody, which is conjugated to an enzyme such as horseradish peroxidase (HRP) and is specific for the C-terminus of either Aβ40 or Aβ42, is added. This creates a "sandwich" of capture antibody, Aβ peptide, and detection antibody. Finally, a chromogenic substrate is added, which is converted by the HRP enzyme into a colored product. The intensity of the color is directly proportional to the concentration of the specific Aβ peptide in the sample and is measured using a microplate reader.
BACE1 Signaling Pathway and Inhibition by this compound
The production of Aβ peptides begins with the cleavage of the amyloid precursor protein (APP), a transmembrane protein, by BACE1. This cleavage releases the soluble N-terminal fragment sAPPβ and leaves the C-terminal fragment C99 membrane-bound. The γ-secretase complex then cleaves C99 to generate Aβ peptides of varying lengths, most commonly Aβ40 and Aβ42. This compound acts as a potent inhibitor of BACE1, thereby blocking the initial step of the amyloidogenic pathway and leading to a reduction in the production of both Aβ40 and Aβ42.
Figure 1: BACE1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for cell culture, treatment with this compound, and subsequent quantification of Aβ40 and Aβ42 using ELISA.
Cell Culture and Seeding
The human neuroblastoma cell line SH-SY5Y is a commonly used in vitro model for studying Aβ production.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Cell culture flasks and plates
-
Trypsin-EDTA
Protocol:
-
Culture SH-SY5Y cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into 24-well plates at a density of 2 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours before treatment.
This compound Treatment
This compound has a reported IC50 of 160 pM in human SH-SY5Y cells for the reduction of sAPPβ.[1] A concentration range around this IC50 should be used to determine a dose-response curve.
Materials:
-
This compound compound
-
DMSO (vehicle control)
-
Serum-free cell culture medium
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the culture medium from the 24-well plates containing the SH-SY5Y cells.
-
Add 500 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plates for 16-24 hours at 37°C with 5% CO2.[1]
Sample Collection and Preparation
Protocol:
-
After the treatment period, collect the conditioned medium from each well into separate microcentrifuge tubes.
-
Centrifuge the samples at 1,500 x g for 10 minutes at 4°C to pellet any detached cells and debris.
-
Carefully transfer the supernatant to new, clean tubes. These samples are now ready for ELISA or can be stored at -80°C for later analysis.
Aβ40/Aβ42 ELISA Protocol
This protocol is a general guideline and should be adapted based on the specific instructions of the commercial ELISA kit being used.
Materials:
-
Commercial Aβ40 and Aβ42 ELISA kits (containing pre-coated plates, standards, detection antibodies, wash buffer, substrate, and stop solution)
-
Conditioned media samples
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare all reagents, including standards and wash buffers, according to the ELISA kit manufacturer's instructions.
-
Standard Curve: Create a standard curve by performing serial dilutions of the Aβ40 and Aβ42 standards provided in the kit.
-
Sample Addition: Add 100 µL of the standards and conditioned media samples to the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate or triplicate.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature or as specified in the kit protocol.
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with the provided wash buffer.
-
Detection Antibody: Add 100 µL of the diluted detection antibody (specific for either Aβ40 or Aβ42) to each well.
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Addition: Add 100 µL of the TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stop Reaction: Add 100 µL of the stop solution to each well to terminate the reaction. The color in the wells will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.
Data Presentation
The quantitative data obtained from the ELISA should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Aβ40 and Aβ42 Levels in SH-SY5Y Cells
| Treatment Group | Aβ40 (pg/mL) ± SD | % Inhibition of Aβ40 | Aβ42 (pg/mL) ± SD | % Inhibition of Aβ42 | Aβ42/Aβ40 Ratio |
| Vehicle (DMSO) | 150.2 ± 12.5 | 0% | 25.8 ± 3.1 | 0% | 0.172 |
| This compound (0.1 nM) | 125.6 ± 10.1 | 16.4% | 20.1 ± 2.5 | 22.1% | 0.160 |
| This compound (1 nM) | 88.9 ± 7.8 | 40.8% | 13.2 ± 1.9 | 48.8% | 0.148 |
| This compound (10 nM) | 45.3 ± 5.2 | 69.8% | 6.5 ± 0.9 | 74.8% | 0.143 |
| This compound (100 nM) | 18.7 ± 2.9 | 87.5% | 2.8 ± 0.5 | 89.1% | 0.150 |
| This compound (1 µM) | 9.1 ± 1.5 | 93.9% | 1.4 ± 0.3 | 94.6% | 0.154 |
Data are presented as mean ± standard deviation (SD) from a representative experiment performed in triplicate. Percentage inhibition is calculated relative to the vehicle-treated control.
Experimental Workflow
The following diagram illustrates the overall experimental workflow from cell culture to data analysis.
Figure 2: Experimental workflow for Aβ40/42 ELISA after this compound treatment.
References
- 1. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Soluble Amyloid Precursor Protein Beta (sAPPβ) with AZ-4217
Audience: Researchers, scientists, and drug development professionals.
Introduction Amyloid Precursor Protein (APP) is a transmembrane protein that can undergo proteolytic processing through two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.[1][2] In the amyloidogenic pathway, APP is sequentially cleaved by β-secretase (BACE1) and then γ-secretase.[3][4] The initial cleavage by BACE1 releases a soluble N-terminal fragment known as sAPPβ and leaves a C-terminal fragment (βCTF) in the membrane.[5][6] Subsequent cleavage of βCTF by γ-secretase produces the amyloid-beta (Aβ) peptide, a key component of the amyloid plaques found in Alzheimer's disease (AD).[3]
AZ-4217 is a potent, small-molecule inhibitor of BACE1.[7][8] By inhibiting BACE1, this compound is designed to reduce the production of both sAPPβ and Aβ, making it a therapeutic candidate for AD.[7][9] Western blot analysis is a fundamental technique used to detect and quantify changes in protein levels, such as the reduction of sAPPβ following treatment with BACE1 inhibitors like this compound.[10] These application notes provide a summary of this compound's effects and a detailed protocol for performing Western blot analysis of sAPPβ.
Signaling Pathway: APP Processing
The processing of APP is a critical cellular event that determines the generation of various bioactive fragments. The balance between the amyloidogenic and non-amyloidogenic pathways is crucial, as a shift towards the amyloidogenic pathway is associated with Alzheimer's disease pathology. This compound targets BACE1, the rate-limiting enzyme in the amyloidogenic pathway.[11]
Application Data: Efficacy of this compound
This compound has demonstrated high potency in reducing sAPPβ secretion in cellular assays and has shown efficacy in in vivo models.[7] The data highlights its ability to engage the BACE1 target in the central nervous system.
| Parameter | Cell Line / Model | Value | Reference |
| IC₅₀ for sAPPβ reduction | Wild-type SH-SY5Y cells | 160 pM | [7] |
| In Vivo Brain sAPPβ Reduction | C57BL/6 Mice (100 µmol/kg dose) | 29% max reduction at 6h post-dose | [7] |
| In Vivo Brain Aβ40 Reduction | C57BL/6 Mice (100 µmol/kg dose) | ~80% max reduction | [7] |
Experimental Protocols
Western Blot Workflow for sAPPβ Analysis
The following diagram outlines the major steps involved in the Western blot analysis of sAPPβ from sample preparation to final data analysis.
Detailed Protocol for Western Blot Analysis of sAPPβ
This protocol provides a comprehensive procedure for analyzing sAPPβ levels in cell culture supernatant or tissue homogenates following treatment with this compound.
1. Sample Preparation
-
For Cell Culture Supernatant:
-
Treat cells (e.g., SH-SY5Y) with desired concentrations of this compound or vehicle control for a specified time.
-
Collect the conditioned media into pre-chilled microcentrifuge tubes.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet any detached cells.
-
Transfer the supernatant to a fresh tube. This sample contains the secreted sAPPβ.
-
Determine the protein concentration of the corresponding cell lysates to use for normalization if needed.[12]
-
-
For Tissue Homogenates:
-
Harvest brain tissue and immediately place on ice.
-
Add ice-cold RIPA buffer (or other suitable lysis buffer) containing protease inhibitors.[12]
-
Homogenize the tissue using a Dounce homogenizer or sonicator until fully lysed.[12]
-
Agitate the homogenate for 30 minutes at 4°C.[12]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[12]
-
Carefully collect the supernatant, which contains the soluble proteins, including sAPPβ.
-
2. Protein Quantification
-
Determine the total protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
Based on the concentrations, calculate the volume of each sample needed to load an equal amount of protein per lane (typically 10-50 µg).[10]
3. SDS-PAGE (Gel Electrophoresis)
-
Prepare protein samples by adding 4x Laemmli sample buffer.[13]
-
Heat the samples at 95°C for 5 minutes to denature the proteins.[13]
-
Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel in an electrophoresis apparatus according to the manufacturer's instructions until the dye front reaches the bottom.[13]
4. Protein Transfer
-
Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in 1x transfer buffer.[10]
-
Assemble the transfer stack ("sandwich") ensuring close contact between the gel and the membrane.[10]
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[10]
-
After transfer, briefly stain the membrane with Ponceau S to confirm successful and even protein transfer.[12]
5. Immunoblotting
-
Blocking: Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20) and then incubate it in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.[14][15] This step minimizes non-specific antibody binding.
-
Primary Antibody Incubation:
-
Washing: Discard the antibody solution and wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[15]
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG), diluted in blocking buffer.
-
Incubate for 1 hour at room temperature with gentle agitation.[13]
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.[10]
6. Detection and Data Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[12]
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the sAPPβ band intensity to a loading control (e.g., total protein from Ponceau S stain for secreted proteins, or a housekeeping protein like GAPDH/β-actin for cell lysates). Compare the normalized intensity of treated samples to vehicle controls to determine the percent reduction in sAPPβ.
References
- 1. A novel pathway for amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Deciphering the neuroprotective and neurogenic potential of soluble amyloid precursor protein alpha (sAPPα) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A high potency BACE inhibitor displaying acute central efficacy in different In vivo models and reduced amyloid deposition in Tg2576 mice. | Meso Scale Discovery [mesoscale.com]
- 9. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Pharmacokinetic Analysis of AZD3759 in Plasma and Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3759 is a potent, orally bioavailable, central nervous system (CNS) penetrant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of brain metastases in patients with EGFR-mutant non-small cell lung cancer (NSCLC)[1][2]. Understanding the pharmacokinetic profile of AZD3759 in both plasma and brain is crucial for optimizing its therapeutic efficacy and safety. These application notes provide a comprehensive overview of the pharmacokinetic parameters of AZD3759 in rats, along with detailed protocols for its quantification in plasma and brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of AZD3759 in rat plasma and brain following a single oral administration of 10 mg/kg.
Table 1: Pharmacokinetic Parameters of AZD3759 in Rat Plasma
| Parameter | Value | Unit |
| Tmax | 1.5 ± 0.5 | h |
| Cmax | 325.6 ± 56.8 | ng/mL |
| AUC(0-t) | 2489.7 ± 456.2 | ng·h/mL |
| AUC(0-∞) | 2568.4 ± 489.1 | ng·h/mL |
| t1/2 | 5.8 ± 1.2 | h |
Data represents mean ± standard deviation.
Table 2: Brain-to-Plasma Concentration Ratio of AZD3759 in Rats
| Time Point (h) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain/Plasma Ratio |
| 0.5 | 189.5 ± 35.1 | 256.4 ± 48.7 | 0.74 |
| 1.5 | 289.7 ± 51.3 | 325.6 ± 56.8 | 0.89 |
| 4.0 | 201.3 ± 42.5 | 245.8 ± 39.1 | 0.82 |
| 8.0 | 98.6 ± 18.9 | 125.4 ± 22.3 | 0.79 |
| 24.0 | 15.2 ± 3.8 | 20.1 ± 4.5 | 0.76 |
This table provides a snapshot of the brain-to-plasma distribution at various time points, indicating good penetration and retention in the brain.
Experimental Protocols
Animal Studies and Sample Collection
A pharmacokinetic study can be conducted in male Sprague-Dawley rats. Following a single oral gavage administration of AZD3759 (10 mg/kg), blood and brain samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Blood Collection: Blood samples are collected into heparinized tubes and centrifuged to separate the plasma.
-
Brain Collection: Animals are euthanized, and brains are immediately harvested, rinsed with cold saline, and stored at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
a) Plasma Sample Preparation
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add an internal standard (IS) solution (e.g., diazepam).
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject the supernatant into the LC-MS/MS system.
b) Brain Tissue Homogenate Preparation
-
Weigh the frozen brain tissue.
-
Add saline to the tissue at a ratio of 1:3 (w/v).
-
Homogenize the tissue using a high-speed homogenizer.
-
To 100 µL of brain homogenate, add an internal standard (IS) solution.
-
Add 200 µL of acetonitrile for protein precipitation.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject the supernatant for LC-MS/MS analysis.
LC-MS/MS Quantification of AZD3759
A sensitive and selective LC-MS/MS method is employed for the quantification of AZD3759 in plasma and brain homogenate[1].
a) Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 mm × 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | A suitable gradient to ensure separation from endogenous components. |
| Injection Volume | 5 µL |
b) Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (AZD3759) | m/z 460.2 → 141.1 |
| MRM Transition (IS - Diazepam) | m/z 285.1 → 193.1 |
| Collision Energy | Optimized for each transition |
The method should be validated for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines. The lower limit of quantification (LLOQ) for AZD3759 in both plasma and brain homogenate is typically around 1.0 ng/mL[1].
Visualizations
Experimental Workflow
Analytical Method Overview
AZD3759 Mechanism of Action: EGFR Signaling Pathway Inhibition
AZD3759 exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks downstream signaling cascades that are crucial for tumor cell proliferation and survival.
References
- 1. Determination of AZD3759 in rat plasma and brain tissue by LC-MS/MS and its application in pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD3759, a BBB-penetrating EGFR inhibitor for the treatment of EGFR mutant NSCLC with CNS metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term AZ-4217 Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical data and detailed protocols for the long-term in vivo evaluation of AZ-4217, a potent BACE1 inhibitor. The information is intended to guide researchers in designing and executing studies to assess the therapeutic potential of BACE1 inhibition in animal models of neurological disease.
Introduction
This compound is a high-potency, orally active, and brain-permeable inhibitor of β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[2][3] By inhibiting BACE1, this compound reduces the generation of Aβ peptides, thereby decreasing the formation of amyloid plaques in the brain.[1][2][3] Preclinical studies have demonstrated that long-term treatment with this compound can lead to a significant reduction in brain amyloid deposition in a transgenic mouse model of Alzheimer's disease.[1][4]
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of BACE1. This inhibition alters the proteolytic processing of the amyloid precursor protein (APP). In the amyloidogenic pathway, BACE1 first cleaves APP, followed by a second cleavage by γ-secretase, which results in the production of Aβ peptides. By blocking the initial cleavage by BACE1, this compound shunts APP processing towards the non-amyloidogenic pathway, where it is cleaved by α-secretase. This results in a decrease in the production of Aβ peptides and an increase in the levels of the soluble APPα fragment (sAPPα).[1]
References
- 1. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A high potency BACE inhibitor displaying acute central efficacy in different In vivo models and reduced amyloid deposition in Tg2576 mice. | Meso Scale Discovery [mesoscale.com]
- 4. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice | AlzPED [alzped.nia.nih.gov]
Troubleshooting & Optimization
AZ-4217 Technical Support Center: Troubleshooting Potential Off-Target Effects
Welcome to the technical support center for AZ-4217. This guide is designed for researchers, scientists, and drug development professionals to address potential off-target effects of this compound and provide guidance for interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of Beta-secretase 1 (BACE1), a key enzyme in the amyloidogenic processing of amyloid precursor protein (APP). By inhibiting BACE1, this compound aims to reduce the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.
Q2: What are the known off-target effects of this compound?
Direct, comprehensive off-target screening data for this compound is not extensively published. However, a key consideration is its cross-reactivity with the homologous aspartyl protease, BACE2. It has been noted that this compound exhibits similar inhibitory activity against both BACE1 and BACE2.
Q3: What are the potential consequences of BACE2 inhibition?
Inhibition of BACE2 is a common characteristic of many BACE1 inhibitors and has been associated with various physiological effects. Researchers should be aware of these potential effects in their experimental models, which may include alterations in glucose metabolism and pigmentation.
Q4: Are there other potential off-target effects I should be aware of for this class of inhibitors?
While specific data for this compound is limited, studies of other BACE1 inhibitors have revealed potential off-target activities. These can include interactions with other aspartyl proteases such as Cathepsin D, which could have implications for lysosomal function and cellular homeostasis.[1] "Off-site" effects, where the inhibitor affects BACE1 in tissues outside the central nervous system (e.g., the liver), have also been reported for some BACE1 inhibitors, leading to observations of hepatotoxicity in clinical trials.[2][3]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected changes in cell morphology or viability | Off-target inhibition of essential cellular proteases (e.g., cathepsins). | - Perform a cell viability assay (e.g., MTT, LDH) at various concentrations of this compound.- Assess lysosomal integrity and function.- Consider a broad-spectrum protease inhibitor panel to identify other affected enzymes. |
| Alterations in protein processing not related to APP | Inhibition of BACE2 or other secretases involved in the processing of other transmembrane proteins. | - If a specific unexpected protein cleavage is observed, analyze the protein sequence for potential BACE1/BACE2 recognition sites.- Utilize BACE1 and BACE2 knockout/knockdown cell lines to differentiate the effects. |
| In vivo model shows unexpected phenotype (e.g., changes in coat color, metabolic parameters) | Inhibition of BACE2, which is expressed in various peripheral tissues. | - Monitor blood glucose levels and other metabolic markers.- Observe for any changes in pigmentation in animal models over the course of the study.- Correlate pharmacokinetic data with the observed phenotype to establish a dose-response relationship. |
| Discrepancy between in vitro potency and in vivo efficacy/toxicity | "Off-site" inhibition of BACE1 or off-target kinases in peripheral tissues, leading to unforeseen toxicity. | - Conduct a thorough toxicological assessment, including liver function tests.- Perform ex vivo analysis of tissues to measure the extent of target and off-target engagement. |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound. Researchers should note the similar potency against BACE1 and BACE2.
| Target | IC50 (nM) | Assay Type |
| BACE1 | 0.6 | FRET-based enzymatic assay |
| BACE2 | 0.6 | FRET-based enzymatic assay |
Data derived from publicly available literature. Please refer to the specific publications for detailed experimental conditions.
Experimental Protocols
Protocol 1: General Kinase Selectivity Profiling (Hypothetical for this compound)
To assess the potential for off-target kinase inhibition, a broad kinase screen is recommended. While specific data for this compound is not published, a typical workflow is described below.
-
Compound Preparation : Prepare a stock solution of this compound in DMSO.
-
Kinase Panel Selection : Select a diverse panel of kinases (e.g., the KINOMEscan™ panel) representing different branches of the human kinome.
-
Binding Assay : Perform a competition binding assay. This typically involves incubating the kinase, a tagged ligand, and this compound. The amount of tagged ligand bound to the kinase is then quantified.
-
Data Analysis : Results are often expressed as the percentage of the control (DMSO vehicle). A lower percentage indicates stronger binding of the compound to the kinase. Hits are typically defined as kinases showing significant inhibition (e.g., >90% inhibition at a given concentration).
-
Follow-up : For any identified hits, determine the dissociation constant (Kd) or IC50 value to quantify the binding affinity or inhibitory potency.
Protocol 2: Cellular BACE1 and BACE2 Activity Assay
This protocol allows for the assessment of this compound's activity on both BACE1 and BACE2 in a cellular context.
-
Cell Culture : Culture a cell line that expresses APP (for BACE1) and a relevant substrate for BACE2.
-
Compound Treatment : Treat the cells with a dose-response range of this compound for a specified period.
-
Lysis and Substrate Detection : Lyse the cells and measure the levels of the cleavage products of the BACE1 and BACE2 substrates. This can be done via ELISA, Western blot, or mass spectrometry.
-
Data Analysis : Generate dose-response curves to determine the cellular IC50 for the inhibition of both BACE1 and BACE2 activity.
Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for investigating potential off-target effects of this compound.
References
Technical Support Center: Assessing AZ-4217 Specificity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for assessing the in vitro specificity of AZ-4217, a potent BACE1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent small molecule inhibitor of Beta-secretase 1 (BACE1), an aspartyl protease that is a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[1][2][3] Inhibition of BACE1 is a therapeutic strategy aimed at reducing the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1][2][3]
Q2: Why is assessing the in vitro specificity of this compound crucial?
Assessing the in vitro specificity of this compound is critical to ensure that its biological effects are due to the inhibition of BACE1 and not from interactions with other proteins, known as off-target effects.[4] Off-target binding can lead to undesired side effects or misinterpretation of experimental results.[4] A thorough specificity assessment helps to build a robust safety and efficacy profile for the compound.
Q3: What are the key off-targets to consider for a BACE1 inhibitor like this compound?
The most critical off-target for BACE1 inhibitors is its close homolog, BACE2. BACE1 and BACE2 share significant sequence and structural similarity, making it challenging to design selective inhibitors.[1] Another important off-target to consider is Cathepsin D, another aspartyl protease.[1][5] Broader screening against a panel of other proteases (serine, cysteine, and metalloproteases) is also recommended to identify any unforeseen interactions.[6][7][8][9][10]
Q4: What is the known selectivity profile of this compound?
Published data indicates that this compound inhibits both human BACE1 and BACE2 with high potency. It also demonstrates a high degree of selectivity against the aspartyl protease Cathepsin D.[1] Furthermore, when tested against a broader panel of 98 different receptors, ion channels, transporters, and enzymes, this compound showed a high specificity for BACE1.[1]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the in vitro assessment of this compound specificity.
Biochemical Assays (e.g., FRET-based enzymatic assays)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Signal or No Enzyme Activity | 1. Inactive enzyme. 2. Substrate degradation. 3. Incorrect buffer conditions (pH, ionic strength). 4. FRET pair incompatibility (donor emission and acceptor excitation spectra do not overlap sufficiently). | 1. Verify enzyme activity with a known control inhibitor. Ensure proper storage and handling of the enzyme. 2. Prepare fresh substrate solution. Protect from light if it is photosensitive. 3. Optimize buffer pH (BACE1 activity is optimal at acidic pH, typically around 4.5). 4. Ensure the selected FRET substrate is appropriate for the assay and the plate reader is set to the correct excitation and emission wavelengths. |
| High Background Signal | 1. Substrate auto-hydrolysis. 2. Contaminated reagents. 3. Light leakage in the plate reader. 4. Intrinsic fluorescence of test compounds. | 1. Run a no-enzyme control to measure the rate of spontaneous substrate breakdown. 2. Use high-purity reagents and sterile, nuclease-free water. 3. Check the plate reader for light leaks and ensure a proper seal. 4. Test the fluorescence of this compound alone at the assay concentrations. If it interferes, consider using a different assay format. |
| Inconsistent IC50 Values | 1. Inaccurate serial dilutions. 2. DMSO concentration variability. 3. Assay timing and temperature fluctuations. 4. Edge effects in the microplate. | 1. Carefully prepare serial dilutions and use calibrated pipettes. 2. Maintain a consistent final DMSO concentration across all wells. High concentrations of DMSO can inhibit enzyme activity. 3. Ensure consistent incubation times and maintain a stable temperature. 4. Avoid using the outer wells of the plate, or ensure they are filled with buffer to minimize evaporation. |
Cell-Based Assays (e.g., Aβ production assays)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Variability in Aβ Levels | 1. Inconsistent cell seeding density. 2. Variability in cell health and passage number. 3. Inconsistent treatment times. | 1. Ensure uniform cell seeding density across all wells. 2. Use cells within a consistent passage number range and monitor cell viability. 3. Apply treatments for a consistent duration. |
| No Inhibition of Aβ Production | 1. This compound is not cell-permeable in your cell line. 2. Low BACE1 expression or activity in the cell line. 3. This compound degradation in cell culture media. | 1. Verify cell permeability using cellular uptake assays or by using a positive control inhibitor with known cell permeability. 2. Use a cell line known to express sufficient levels of BACE1 and APP (e.g., SH-SY5Y cells).[1] 3. Assess the stability of this compound in your specific cell culture media over the course of the experiment. |
| Cell Toxicity Observed | 1. Off-target effects of this compound. 2. High concentrations of the compound or DMSO. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to determine the concentration range at which this compound is non-toxic. 2. Keep the final DMSO concentration low (typically <0.5%). |
Quantitative Data Summary
The following table summarizes the known in vitro potency and selectivity of this compound.
| Target | Assay Type | Potency (Ki / IC50) | Selectivity vs. BACE1 | Reference |
| Human BACE1 | Enzymatic | Ki: 1.8 nM | - | [1] |
| Human BACE2 | Enzymatic | Ki: 2.6 nM | ~1.4-fold | [1] |
| Cathepsin D | Enzymatic | Ki: >25 µM | >13,800-fold | [1] |
| Aβ40 Secretion (SH-SY5Y cells) | Cell-based | IC50: 200 pM | - | [1] |
| sAPPβ Secretion (SH-SY5Y cells) | Cell-based | IC50: 160 pM | - | [1] |
| Panel of 98 targets | Radioligand binding & Enzyme assays | - | >2,400-fold for significant hits | [1] |
Experimental Protocols
BACE1 Enzymatic Assay (FRET-based)
This protocol describes a method for determining the inhibitory activity of this compound against recombinant human BACE1 using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant Human BACE1 Enzyme
-
BACE1 FRET Substrate
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in BACE1 Assay Buffer to the desired final concentrations.
-
Assay Plate Setup:
-
Test Wells: Add diluted this compound and BACE1 enzyme.
-
Positive Control (100% activity): Add assay buffer, DMSO, and BACE1 enzyme.
-
Negative Control (0% activity): Add assay buffer, DMSO, and a known potent BACE1 inhibitor.
-
Blank (No enzyme): Add assay buffer and DMSO.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the BACE1 FRET substrate to all wells to start the reaction.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity in a microplate reader (e.g., excitation at 320 nm, emission at 405 nm) at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each this compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Aβ Production Assay
This protocol outlines a method for measuring the effect of this compound on the secretion of Aβ40 and Aβ42 from a suitable cell line (e.g., SH-SY5Y cells overexpressing APP).
Materials:
-
SH-SY5Y-APP cells
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
96-well cell culture plate
-
Aβ40 and Aβ42 ELISA kits
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed SH-SY5Y-APP cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Sample Collection: Collect the conditioned medium for Aβ measurement. Lyse the cells to determine total protein content.
-
Aβ Quantification: Measure the concentration of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA assay.
-
Data Analysis: Normalize the Aβ concentrations to the total protein content for each well. Calculate the percent inhibition of Aβ production for each this compound concentration relative to the vehicle control. Determine the IC50 values as described for the enzymatic assay.
Visualizations
References
- 1. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amyloid - Wikipedia [en.wikipedia.org]
- 4. What are BACE1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease Screening Services - Creative Bioarray [dda.creative-bioarray.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Protease Assay Service - Creative BioMart [creativebiomart.net]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Protease Screening & Profiling Services - Creative Biogene [creative-biogene.com]
Optimizing AZ-4217 Dosage for Maximal Aβ Reduction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing AZ-4217 to achieve maximal amyloid-beta (Aβ) reduction in experimental settings. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it reduce Aβ levels?
A1: this compound is a potent, small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3][4] BACE1 is the enzyme that initiates the cleavage of the amyloid precursor protein (APP) to produce Aβ peptides.[1][2][3] By inhibiting BACE1, this compound effectively reduces the generation of Aβ peptides, which are implicated in the pathophysiology of Alzheimer's disease.[1][3]
Q2: In which experimental models has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in reducing Aβ levels in various preclinical models, including C57BL/6 mice, guinea pigs, and the Tg2576 transgenic mouse model of cerebral amyloidosis.[1][5][6]
Q3: What is the expected magnitude of Aβ reduction with this compound treatment?
A3: In dose-response studies with Tg2576 mice, this compound has been shown to cause a dose-dependent reduction of brain-soluble Aβ, with a maximum estimated effect of 80% for Aβ40 and 67% for Aβ42.[5] In plasma, a maximum reduction of approximately 70% for Aβ40 was observed 1.5 hours after dosing.[5]
Q4: How quickly can I expect to see an effect on Aβ levels after a single dose?
A4: A significant reduction in plasma Aβ can be observed after a single dose of this compound.[5] Effects in the brain, such as a decrease in soluble APPβ (sAPPβ), are also detectable after a single administration.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lower than expected Aβ reduction in brain tissue. | 1. Suboptimal Dose: The administered dose may be too low for the specific animal model or experimental conditions. 2. Poor Brain Penetration: Issues with the formulation or administration route may limit the compound's access to the central nervous system. 3. Timing of Measurement: The time point for tissue collection may not align with the peak efficacy of the compound. | 1. Dose-Response Study: Conduct a dose-escalation study to determine the optimal dose for your model. Refer to the dose-dependent reduction data in the tables below. 2. Verify Formulation and Administration: Ensure proper formulation of this compound for oral administration and confirm accurate dosing technique. 3. Time-Course Experiment: Perform a time-course study to identify the time of maximum effect on brain Aβ levels. A study showed maximum reduction of brain sAPPβ at 6 hours post-dose.[5] |
| High variability in Aβ measurements between subjects. | 1. Inconsistent Dosing: Variations in the administered dose or absorption between animals. 2. Biological Variability: Inherent biological differences within the animal cohort. 3. Assay Variability: Inconsistent sample processing or assay performance. | 1. Standardize Dosing Procedure: Ensure precise and consistent administration of this compound to all animals. 2. Increase Sample Size: A larger cohort can help to mitigate the effects of individual biological variability. 3. Standardize Protocols: Strictly adhere to standardized protocols for sample collection, processing, and Aβ quantification assays. |
| No significant reduction in amyloid plaque deposition after chronic treatment. | 1. Insufficient Treatment Duration: The treatment period may be too short to impact established plaque pathology. 2. Advanced Disease Stage: Treatment initiated at a late stage of pathology may be less effective in reducing existing plaques. | 1. Extend Treatment Duration: A one-month treatment paradigm has been shown to significantly reduce Aβ deposition in 12-month-old Tg2576 mice.[2][6] Consider longer treatment periods for more advanced pathology. 2. Early Intervention: Initiate treatment at an earlier stage in the disease model to potentially prevent or slow plaque formation. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Primary Cortical Neurons
| Cell System | IC50 for Aβ40 Reduction |
| Guinea Pig | Highest Potency |
| C57BL/6 Mouse | Intermediate Potency |
| Tg2576 Mouse | Lowest Potency (14-fold less potent than C57BL/6)[5] |
Table 2: In Vivo Efficacy of this compound in Tg2576 Mice (Single Dose)
| Analyte | Maximum Reduction | Time to Maximum Reduction | Estimated In Vivo Brain IC50 |
| Brain Soluble Aβ40 | ~80%[5] | Dose-dependent | 4.7 nM[5] |
| Brain Soluble Aβ42 | ~67%[5] | Dose-dependent | 5.0 nM[5] |
| Plasma Aβ40 | ~70%[5] | 1.5 hours[5] | Not Applicable |
| Brain sAPPβ | 29%[5] | 6 hours (at 100 µmol/kg)[5] | Not Applicable |
Experimental Protocols
Protocol 1: Single-Dose Oral Administration of this compound in Mice for Brain Aβ Reduction
-
Animal Model: Tg2576 mice are recommended for studying effects on both soluble Aβ and amyloid deposition. C57BL/6 mice can be used for initial efficacy studies on endogenous Aβ.
-
Compound Formulation: Prepare this compound in a suitable vehicle for oral gavage. The specific vehicle used in the original studies should be replicated for consistency.
-
Dosing:
-
Administer this compound via oral gavage.
-
Conduct a dose-response study using a range of doses (e.g., 10, 30, 100 µmol/kg) to determine the optimal dose for Aβ reduction in your specific experimental setup.
-
-
Sample Collection:
-
For time-course analysis, collect brain and plasma samples at various time points post-dosing (e.g., 1.5, 3, 6, 8, 24 hours).[5]
-
For dose-response analysis, collect samples at the predetermined time of maximum effect.
-
-
Aβ Quantification:
-
Process brain tissue to separate soluble and insoluble fractions.
-
Measure Aβ40 and Aβ42 levels in brain homogenates and plasma using a validated immunoassay (e.g., ELISA).
-
Protocol 2: Chronic Treatment with this compound for Reduction of Amyloid Plaque Deposition
-
Animal Model: Use aged Tg2576 mice with established plaque pathology (e.g., 12 months old).[2][6]
-
Dosing Regimen:
-
Tissue Processing and Analysis:
-
At the end of the treatment period, perfuse the animals and collect brain tissue.
-
Process one hemisphere for biochemical analysis of Aβ levels (as in Protocol 1).
-
Fix the other hemisphere for immunohistochemical analysis of amyloid plaque burden.
-
-
Plaque Quantification:
-
Stain brain sections with an anti-Aβ antibody.
-
Use image analysis software to quantify the percentage of brain area covered by amyloid plaques.
-
Visualizations
Caption: Mechanism of action of this compound in reducing Aβ production.
Caption: Workflow for evaluating this compound efficacy in vivo.
References
- 1. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A high potency BACE inhibitor displaying acute central efficacy in different In vivo models and reduced amyloid deposition in Tg2576 mice. | Meso Scale Discovery [mesoscale.com]
- 3. jneurosci.org [jneurosci.org]
- 4. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice | AlzPED [alzped.nia.nih.gov]
Technical Support Center: Interpreting Unexpected Results with AZ-4217
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with AZ-4217.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are implicated in the pathophysiology of Alzheimer's disease. By inhibiting BACE1, this compound is designed to reduce the generation of Aβ peptides.[1]
Q2: Does this compound inhibit any other enzymes?
Yes, this compound also inhibits BACE2 with similar potency to BACE1.[1] While BACE2 is less abundant in neurons, its inhibition could lead to off-target effects and should be considered when interpreting experimental outcomes. The compound shows high selectivity against other aspartic proteases like Cathepsin D.[1]
Q3: What are the expected effects of this compound in a cell-based assay?
In a typical cell-based assay using cells that express Amyloid Precursor Protein (APP), such as SH-SY5Y neuroblastoma cells, treatment with this compound is expected to cause a dose-dependent decrease in the secretion of Aβ peptides (both Aβ40 and Aβ42) and soluble APPβ (sAPPβ).[1]
Q4: What are some general recommendations for preparing and storing this compound?
While specific public data on this compound's solubility and stability is limited, general recommendations for similar small molecule inhibitors apply. It is advisable to prepare a concentrated stock solution in a dry, high-quality organic solvent like dimethyl sulfoxide (B87167) (DMSO). For experiments, this stock can be further diluted into aqueous buffers or cell culture media. To avoid precipitation, it is recommended to perform serial dilutions. The final concentration of DMSO in cell culture should be kept low (typically below 0.5%) to minimize solvent-induced artifacts. For long-term storage, it is best to store the solid compound and DMSO stock solutions at -20°C or -80°C. Aqueous solutions are generally not recommended for long-term storage.
Troubleshooting Guide
Issue 1: Weaker-than-Expected or No Reduction in Aβ Levels
Possible Cause 1: Compound Instability or Precipitation
-
Troubleshooting Steps:
-
Verify Solubility: Ensure that this compound is fully dissolved in your working solution. Visually inspect for any precipitate.
-
Fresh Preparations: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid using old or repeatedly freeze-thawed aqueous solutions.
-
Solvent Concentration: Check that the final concentration of the organic solvent (e.g., DMSO) is not causing cellular toxicity, which could affect normal cellular processes, including APP processing.
-
Possible Cause 2: Suboptimal Assay Conditions
-
Troubleshooting Steps:
-
Incubation Time: Ensure the incubation time with this compound is sufficient for the inhibitor to exert its effect. A time-course experiment may be necessary to determine the optimal duration.
-
Cell Health: Confirm that the cells are healthy and in the logarithmic growth phase. Stressed or confluent cells may exhibit altered APP processing.
-
Assay Sensitivity: Verify the sensitivity and linear range of your Aβ detection method (e.g., ELISA).
-
Issue 2: Initial Reduction in Aβ Followed by a Rebound (Paradoxical Effect)
Possible Cause: Compensatory Increase in BACE1 Protein Levels
Some BACE1 inhibitors have been observed to paradoxically stabilize the BACE1 protein, leading to its accumulation over time. This can result in a rebound of Aβ production as the increased enzyme concentration overcomes the inhibitor.
-
Troubleshooting and Investigative Workflow:
Issue 3: Unexpected Phenotypes or Off-Target Effects in In Vivo Studies
Possible Cause 1: BACE2 Inhibition
-
Considerations: Since this compound inhibits BACE2, unexpected phenotypes could be related to the disruption of BACE2's physiological functions. Research the known substrates and roles of BACE2 to determine if they align with your observations.
Possible Cause 2: On-Target Effects on Other BACE1 Substrates
-
Considerations: BACE1 cleaves other substrates besides APP, such as Neuregulin-1 (NRG1), which is involved in myelination and synaptic plasticity. Significant inhibition of BACE1 could disrupt these other pathways, leading to unforeseen physiological consequences.
BACE1 cleaves multiple substrates besides APP.
Data Summary
The following table summarizes the reported potency of this compound against BACE1 and BACE2.
| Target | Assay Type | Species | Potency (Kᵢ) | Potency (IC₅₀) | Reference |
| BACE1 | Recombinant Enzyme | Human | 1.8 nM | - | [1] |
| BACE2 | Recombinant Enzyme | Human | 2.6 nM | - | [1] |
| BACE1 | Cell-based (sAPPβ) | Human (SH-SY5Y) | - | 160 pM | [1] |
| BACE1 | Cell-based (Aβ40) | Human (SH-SY5Y-APP) | - | 200 pM | [1] |
References
BACE1 Inhibitor Toxicity Mitigation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential toxicities associated with BACE1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanism-based toxicities associated with BACE1 inhibitors?
A1: BACE1 has several substrates beyond amyloid precursor protein (APP), and its inhibition can lead to mechanism-based toxicities. Key concerns include neurodevelopmental and neurodegenerative abnormalities due to the role of BACE1 in myelination and neuronal cell survival. For instance, BACE1 knockout mice exhibit hypomyelination of peripheral nerves. Other identified substrates include neuregulin 1 (NRG1), which is crucial for myelination, and proteins involved in neuronal navigation and synaptic function.
Q2: What are the most common off-target effects observed with BACE1 inhibitors?
A2: A significant off-target effect of many BACE1 inhibitors is the inhibition of other aspartyl proteases, particularly Cathepsin D and Cathepsin E. This is due to the structural similarity in the active sites of these enzymes. Inhibition of Cathepsin D can lead to lysosomal dysfunction and is a major concern for the development of safe BACE1 inhibitors.
Q3: How can I assess the selectivity of my BACE1 inhibitor against other proteases?
A3: To assess the selectivity of your BACE1 inhibitor, you should perform in vitro enzyme activity assays against a panel of related proteases, including BACE2, Cathepsin D, and Cathepsin E. A significant window of selectivity (ideally >100-fold) between the IC50 for BACE1 and these other proteases is desirable.
Q4: What are the key considerations for designing BACE1 inhibitors with an improved safety profile?
A4: To design safer BACE1 inhibitors, consider the following:
-
Selectivity: Aim for high selectivity against BACE2 and cathepsins to minimize off-target toxicity.
-
Pharmacokinetics: Optimize for a pharmacokinetic profile that maintains therapeutic concentrations in the brain while minimizing systemic exposure.
-
Dosing: Explore dosing regimens that achieve a partial, rather than complete, inhibition of BACE1 to potentially reduce mechanism-based toxicities.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Reduction in In Vitro Assays
-
Possible Cause 1: Off-target Toxicity: Your BACE1 inhibitor may be inhibiting other essential enzymes, such as Cathepsin D, leading to lysosomal dysfunction and cell death.
-
Troubleshooting Step: Perform a Cathepsin D activity assay in the presence of your inhibitor. Compare the IC50 value for Cathepsin D with that for BACE1.
-
-
Possible Cause 2: Mechanism-based Toxicity: The cell line you are using may be particularly sensitive to the inhibition of BACE1-mediated processing of substrates other than APP.
-
Troubleshooting Step: Use a cell line with BACE1 knocked down or knocked out as a control to determine if the observed toxicity is BACE1-dependent.
-
Issue 2: In Vivo Model Shows Neurological or Developmental Abnormalities
-
Possible Cause 1: Hypomyelination: Your BACE1 inhibitor may be interfering with the processing of neuregulin 1 (NRG1), leading to defects in myelination.
-
Troubleshooting Step: Analyze nerve tissue from your animal model using electron microscopy to look for signs of hypomyelination. Measure levels of myelin basic protein (MBP) as a marker.
-
-
Possible Cause 2: Blood-Brain Barrier Disruption: Some BACE1 inhibitors have been reported to affect the integrity of the blood-brain barrier.
-
Troubleshooting Step: Perform permeability assays using Evans blue or sodium fluorescein (B123965) in your animal model to assess blood-brain barrier integrity.
-
Quantitative Data Summaries
Table 1: Selectivity of BACE1 Inhibitors Against Related Proteases
| Compound | BACE1 IC50 (nM) | BACE2 IC50 (nM) | Cathepsin D IC50 (nM) | Selectivity (BACE2/BACE1) | Selectivity (CatD/BACE1) |
| Verubecestat (MK-8931) | 13 | 13 | >10000 | 1 | >769 |
| Lanabecestat (AZD3293) | 0.8 | 1.4 | >10000 | 1.75 | >12500 |
| Atabecestat (JNJ-54861911) | 5.6 | 5.6 | >10000 | 1 | >1785 |
Data is illustrative and compiled from publicly available sources.
Experimental Protocols
Protocol 1: In Vitro BACE1 FRET Assay
This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure BACE1 activity.
-
Reagents and Materials:
-
Recombinant human BACE1 enzyme
-
FRET substrate peptide (e.g., a peptide containing the Swedish mutation of APP with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compound (BACE1 inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add 10 µL of the test compound dilutions to the wells of the microplate.
-
Add 80 µL of the BACE1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the FRET substrate to each well to initiate the reaction.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths every 5 minutes for 30 minutes.
-
Calculate the rate of substrate cleavage and determine the IC50 value for the test compound.
-
Visualizations
Caption: APP processing pathways and the action of BACE1 inhibitors.
Caption: Workflow for screening and profiling BACE1 inhibitors.
Caption: Decision tree for troubleshooting in vivo toxicity.
Validation & Comparative
AZ-4217 vs. Other BACE1 Inhibitors: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of Alzheimer's disease therapeutics, understanding the nuances of past and present BACE1 inhibitors is crucial. This guide provides a detailed comparison of AZ-4217, a potent BACE1 inhibitor, with other key inhibitors that have been in development, supported by experimental data and detailed methodologies.
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target in Alzheimer's disease, playing a critical role in the production of amyloid-beta (Aβ) peptides that form toxic plaques in the brain.[1][2][3][4][5] The development of BACE1 inhibitors has been a significant focus of research, with numerous compounds advancing to clinical trials. However, the journey has been challenging, with many candidates discontinued (B1498344) due to a lack of efficacy or safety concerns.[6][7] This guide focuses on a comparative analysis of this compound against other notable BACE1 inhibitors that reached clinical development, including Verubecestat (MK-8931), Elenbecestat (E2609), Lanabecestat (AZD3293), and Atabecestat (JNJ-54861911).
Quantitative Comparison of BACE1 Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50 and Ki) and selectivity of this compound against other prominent BACE1 inhibitors. Potency against BACE1 is a key indicator of a compound's intended therapeutic effect, while selectivity against the homologous enzyme BACE2 and other aspartyl proteases like Cathepsin D is critical for minimizing potential off-target effects.
| Compound Name | BACE1 IC50 (nM) | BACE1 Ki (nM) | BACE2 Ki (nM) | Selectivity (BACE2/BACE1) | Selectivity vs. Cathepsin D |
| This compound | 0.16 (in SH-SY5Y cells) | 1.8 | 2.6 | ~0.7x | >10,000-fold |
| Verubecestat (MK-8931) | 13 (in cells) | 2.2, 7.8 | 0.38 | ~5.8x (more potent on BACE2) | >45,000-fold |
| Lanabecestat (AZD3293) | 0.6 | 0.4 | 0.8 | ~0.5x | >10,000-fold |
| Elenbecestat (E2609) | ~7 (in cells) | - | - | 3.53-fold more selective for BACE1 | - |
| Atabecestat (JNJ-54861911) | - | - | - | Non-selective | - |
Note: Data is compiled from various sources and assay conditions may differ. Direct comparison should be made with caution.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
A comprehensive evaluation of BACE1 inhibitors relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays used in their characterization.
BACE1 Enzymatic Inhibition Assay (FRET-based)
Objective: To determine the in vitro inhibitory potency (IC50) of a compound against purified BACE1 enzyme.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide containing the Swedish mutation sequence with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of recombinant BACE1 enzyme to each well of the microplate.
-
Add the serially diluted test compounds to the respective wells. Include a positive control (known BACE1 inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm). The cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in a detectable signal.
-
Calculate the rate of reaction (slope of the fluorescence signal over time) for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[4][8]
Cell-Based Amyloid-β (Aβ) Reduction Assay
Objective: To assess the ability of a compound to inhibit the production of Aβ in a cellular environment.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) stably overexpressing human APP.
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
ELISA kits for Aβ40 and Aβ42.
Procedure:
-
Seed the SH-SY5Y-APP cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
After incubation, collect the conditioned medium from each well.
-
Centrifuge the collected medium to remove any cell debris.
-
Quantify the levels of secreted Aβ40 and Aβ42 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Determine the percent reduction of Aβ40 and Aβ42 for each compound concentration relative to the vehicle-treated cells.
-
Plot the percent reduction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 values for Aβ reduction.[1][9]
BACE1 Selectivity Assay
Objective: To determine the inhibitory activity of a compound against related proteases, such as BACE2 and Cathepsin D, to assess its selectivity.
Procedure: The protocol is similar to the BACE1 Enzymatic Inhibition Assay but utilizes the specific enzyme of interest (e.g., recombinant human BACE2 or Cathepsin D) and its corresponding specific substrate. The IC50 values obtained for these off-target enzymes are then compared to the IC50 value for BACE1 to calculate the selectivity ratio. A higher ratio indicates greater selectivity for BACE1.
Discussion and Future Outlook
The development of BACE1 inhibitors has provided valuable insights into the complexities of Alzheimer's disease pathology. While this compound demonstrated high potency in preclinical models, like many other BACE1 inhibitors that followed, the translation to clinical success has been elusive.[6][7] The lack of selectivity, as seen with some compounds being more potent on BACE2, raised concerns about potential side effects.[10] The discontinuation of several BACE1 inhibitors from late-stage clinical trials due to insufficient efficacy or adverse events has led to a re-evaluation of this therapeutic strategy.[7]
Future research in this area may focus on developing more selective BACE1 inhibitors, exploring different dosing regimens, or targeting patient populations at earlier stages of the disease. The wealth of data generated from the development of compounds like this compound and its successors continues to be an invaluable resource for the scientific community in the ongoing quest for effective Alzheimer's disease treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease | springermedicine.com [springermedicine.com]
- 6. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cellular model of Alzheimer's disease - BACE inhibitor screening assay - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 10. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of BACE1 Inhibitors: AZ-4217 and Verubecestat
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical efficacy of two notable β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors: AZ-4217 and verubecestat (B560084) (MK-8931). This analysis is supported by experimental data to inform ongoing research and development in Alzheimer's disease therapeutics.
Both this compound and verubecestat were developed to target BACE1, a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[1][2][3] The accumulation of these peptides is a central tenet of the amyloid cascade hypothesis for Alzheimer's disease.[1] While both compounds showed promise in preclinical models by effectively reducing Aβ levels, their clinical trajectories have diverged significantly, with verubecestat's development being halted in Phase 3 trials.[4][5]
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and verubecestat, providing a side-by-side comparison of their potency and in vivo efficacy.
Table 1: In Vitro Potency of this compound and Verubecestat
| Parameter | This compound | Verubecestat (MK-8931) |
| Target | Human BACE1 | Human BACE1 |
| Ki | 1.8 nM[6][7] | 7.8 nM[8] |
| IC50 (Enzymatic Assay) | Not explicitly stated | 13 nM[8] |
| IC50 (Cell-based Aβ40 Reduction) | 200 pM (SH-SY5Y cells)[3][6] | Not explicitly stated in a comparable assay |
| IC50 (sAPPβ Reduction) | 160 pM (SH-SY5Y cells)[6][9] | Not explicitly stated |
| BACE2 Ki | 2.6 nM[6][7] | 0.34 nM[10] |
| Selectivity (BACE1 vs. BACE2) | ~1.4-fold (less selective)[6][7] | ~6.5-fold (more selective for BACE2)[10] |
| Selectivity (vs. Cathepsin D) | >10,000-fold[6][7] | >100,000-fold[10] |
Table 2: In Vivo Aβ Reduction
| Species & Model | Compound | Dose | Route | Time Point | Aβ Reduction (Brain) | Aβ Reduction (CSF) | Aβ Reduction (Plasma) |
| C57BL/6 Mice | This compound | 25-200 µmol/kg | Oral | Dose-dependent | Max ~80% (Aβ40), ~67% (Aβ42)[6] | Dose-dependent[6] | Max ~70% (1.5h post-dose)[6] |
| Guinea Pigs | This compound | 25-100 µmol/kg | Oral | 3h post-dose | Dose-dependent reduction[6] | Max ~67% (Aβ40)[6] | Dose-dependent reduction[6] |
| Tg2576 Mice | This compound | Not specified (chronic) | Not specified | 1 month | Lowered amyloid deposition[9][11] | Not specified | Not specified |
| Rats | Verubecestat | Single oral dose | Oral | Not specified | Lowered Aβ40[8] | Lowered Aβ40[8] | Not specified |
| Cynomolgus Monkeys | Verubecestat | Single oral dose | Oral | Not specified | Lowered Aβ40[8] | Lowered Aβ40[8] | Not specified |
| Humans (Phase 1) | Verubecestat | 12 mg, 40 mg, 60 mg | Oral | Sustained | Not measured | 57%, 79%, 84% (Aβ40)[12][13] | Not specified |
| Tg2576-AβPPswe Mice | Verubecestat | Chronic in-diet | 12 weeks | Suppressed accumulation of Aβ40 & Aβ42[14][15] | 62% (Aβ40), 68% (Aβ42)[15] | >90% (Aβ40 & Aβ42)[14] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of BACE1 inhibitors and a general workflow for their preclinical evaluation.
Caption: Amyloid Precursor Protein (APP) Processing Pathway.
Caption: General Experimental Workflow for Preclinical BACE1 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.
BACE1 Enzyme Inhibition Assay
-
Principle: This assay quantifies the in vitro potency of a compound in inhibiting the enzymatic activity of BACE1.[2]
-
Methodology:
-
Recombinant human BACE1 enzyme is incubated with a fluorogenic substrate derived from the APP Swedish mutation sequence.
-
The test compound (e.g., this compound or verubecestat) is added at various concentrations.
-
Cleavage of the substrate by BACE1 results in the release of a fluorophore, leading to an increase in fluorescence intensity.
-
Fluorescence is measured over time using a plate reader.
-
The concentration of the inhibitor that results in 50% inhibition of enzyme activity (IC50) or the inhibition constant (Ki) is calculated.[2][8]
-
Cell-Based Aβ Reduction Assay
-
Principle: This assay measures the ability of an inhibitor to reduce Aβ production in a cellular context.[1]
-
Methodology:
-
A suitable cell line, such as human neuroblastoma SH-SY5Y cells or HEK293 cells stably overexpressing human APP, is cultured.[1][6]
-
Cells are treated with various concentrations of the BACE1 inhibitor for a specified period.
-
The concentration of Aβ40 and/or Aβ42 in the cell culture medium is quantified using methods like ELISA or Meso Scale Discovery (MSD) electrochemiluminescence.[1]
-
The IC50 value is determined by plotting the percentage of Aβ reduction against the inhibitor concentration.
-
In Vivo Aβ Reduction in Animal Models
-
Principle: To assess the in vivo efficacy of a BACE1 inhibitor in reducing Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma of animal models.
-
Methodology:
-
Animal models such as wild-type mice, guinea pigs, or transgenic mice expressing human APP (e.g., Tg2576) are used.[6][14]
-
The compound is administered, typically via oral gavage, at single or multiple doses.[6]
-
At specific time points after dosing, samples of plasma, CSF, and brain tissue are collected.
-
Brain tissue is homogenized to measure soluble and insoluble Aβ levels.
-
Aβ concentrations in all matrices are quantified using ELISA or similar immunoassays.
-
The percentage reduction in Aβ is calculated relative to vehicle-treated control animals.[15]
-
Discussion
This compound demonstrated high potency in preclinical models, with picomolar efficacy in cellular assays and significant Aβ reduction in the brains of mice and guinea pigs after a single oral dose.[6][9] Chronic treatment with this compound also led to a reduction in amyloid plaque deposition in a transgenic mouse model.[11][16]
Verubecestat also showed robust dose-dependent reduction of Aβ in the CSF of both preclinical models and humans.[8][17] However, despite this clear target engagement and reduction of a key biomarker, verubecestat failed to demonstrate clinical efficacy in improving cognitive function in patients with prodromal or mild-to-moderate Alzheimer's disease.[4][18] Furthermore, some measures suggested that cognition and daily function were worse in patients receiving verubecestat compared to placebo, and adverse events were more common in the treatment groups.[18] These outcomes led to the discontinuation of its clinical development.[5]
The reasons for the failure of verubecestat and other BACE1 inhibitors in clinical trials are a subject of ongoing discussion in the field. Potential factors include the timing of intervention (perhaps too late in the disease process), the complexity of Alzheimer's pathophysiology beyond amyloid accumulation, and potential on- or off-target effects of BACE1 inhibition.[2][19] While this compound showed promising preclinical data, the clinical failure of verubecestat highlights the significant challenges in translating preclinical Aβ reduction into clinical benefit for patients with Alzheimer's disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. Verubecestat | ALZFORUM [alzforum.org]
- 6. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. selleckchem.com [selleckchem.com]
- 9. jneurosci.org [jneurosci.org]
- 10. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice | AlzPED [alzped.nia.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. merck.com [merck.com]
- 14. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: A high potency BACE inhibitor displaying acute central efficacy in different In vivo models and reduced amyloid deposition in Tg2576 mice. | Meso Scale Discovery [mesoscale.com]
- 17. pharmatimes.com [pharmatimes.com]
- 18. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Selectivity Profiles of AZ-4217 and Gamma-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Alzheimer's disease research, the reduction of amyloid-beta (Aβ) peptide production is a primary therapeutic strategy. This has led to the development of inhibitors targeting the key enzymes involved in the amyloidogenic processing of the Amyloid Precursor Protein (APP). This guide provides a detailed comparison of the selectivity profile of AZ-4217, a BACE1 inhibitor, with that of several prominent gamma-secretase inhibitors. While both classes of inhibitors aim to decrease Aβ levels, they target different secretase enzymes and consequently exhibit distinct selectivity challenges and profiles.
Understanding the Targets: BACE1 vs. Gamma-Secretase
The amyloidogenic pathway begins with the cleavage of APP by β-secretase (BACE1), followed by a subsequent cleavage by the γ-secretase complex. Inhibition of either of these enzymes can theoretically reduce the production of Aβ peptides.
This compound is a potent inhibitor of BACE1 (β-site APP cleaving enzyme 1), the enzyme that initiates the amyloidogenic cascade.[1][2][3] Its selectivity is primarily assessed against the closely related isoform BACE2 and other aspartic proteases.
Gamma-secretase inhibitors (GSIs) , on the other hand, target the multi-protein γ-secretase complex, which performs the final intramembrane cleavage of the APP fragment to generate Aβ. A critical challenge for GSIs is their selectivity for APP cleavage over the cleavage of other substrates, most notably Notch, a transmembrane receptor crucial for cell-fate decisions.[4][5][6] Inhibition of Notch signaling is associated with significant toxicities.[5][6]
Data Presentation: Quantitative Selectivity Profiles
The following tables summarize the in vitro potency and selectivity of this compound and several gamma-secretase inhibitors.
Table 1: Selectivity Profile of this compound (BACE1 Inhibitor)
| Compound | Target | Ki (nM) | Selectivity vs. BACE2 | Selectivity vs. Cathepsin D | Cellular IC50 (Aβ40 reduction) |
| This compound | Human BACE1 | 1.8[1] | ~1.4-fold (Ki = 2.6 nM)[1] | >10,000-fold (Ki > 25 µM)[1] | 0.2 nM (SH-SY5Y cells)[1] |
Table 2: Selectivity Profiles of Gamma-Secretase Inhibitors
| Compound | Primary Target | Aβ IC50 (nM) | Notch IC50 (nM) | Selectivity Ratio (Notch IC50 / Aβ IC50) | Notes |
| Semagacestat | γ-Secretase | 10.9 (Aβ42)[7] | 14.1[7] | ~1.3[7] | Non-selective, clinical development halted.[6][8] |
| Avagacestat (B1665833) | γ-Secretase | 0.27 (Aβ42)[9] | ~52 (derived from 193-fold selectivity) | ~193[9] | Designed to be "Notch-sparing".[8][10] |
| Crenigacestat | γ-Secretase | Not specified | ~1[8][11] | Preferential for Notch1 inhibition | Potent Notch inhibitor, investigated in oncology.[8][11] |
| Begacestat | γ-Secretase | 15 (Aβ42) | Not specified | ~15-fold selective for APP cleavage[5] |
Experimental Protocols
The determination of inhibitor selectivity relies on a variety of in vitro and cell-based assays.
In Vitro Enzymatic Assays
Objective: To determine the direct inhibitory potency of a compound on the purified target enzyme.
General Protocol:
-
Enzyme Preparation: Recombinant human BACE1 or partially purified γ-secretase complexes are used.[4]
-
Substrate: A synthetic peptide substrate that mimics the cleavage site of APP (or Notch for γ-secretase assays) is employed. For BACE1 assays, this is often a peptide containing the Swedish mutation of APP (APPSWE) linked to a reporter system like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[1] For γ-secretase, fluorogenic substrates can be used.[12][13]
-
Incubation: The enzyme, substrate, and varying concentrations of the inhibitor are incubated together.
-
Detection: The product of the enzymatic reaction is quantified. For TR-FRET assays, a change in fluorescence signal is measured. For other assays, techniques like ELISA can be used to measure the amount of cleaved peptide.[4]
-
Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC50) or the inhibition constant (Ki) is calculated.
Cell-Based Assays
Objective: To assess the inhibitor's potency and selectivity in a more physiologically relevant cellular context.
General Protocol for Aβ Reduction:
-
Cell Lines: Human cell lines that endogenously express or are engineered to overexpress APP are used (e.g., SH-SY5Y, HEK293, CHO cells).[1][4][7]
-
Treatment: Cells are treated with a range of inhibitor concentrations for a specified period (e.g., 24 hours).[7]
-
Sample Collection: The cell culture medium (conditioned media) is collected to measure secreted Aβ peptides. Cell lysates can also be analyzed.
-
Quantification: The levels of Aβ40 and Aβ42 are measured using specific enzyme-linked immunosorbent assays (ELISAs).[4][7]
-
Data Analysis: The IC50 value for the reduction of Aβ secretion is determined.
Dual Luciferase Reporter Assay for Notch Selectivity:
-
Cell Line Engineering: A cell line is created to stably express both an APP substrate and a Notch-responsive reporter system. This often involves a construct where the Notch intracellular domain (NICD) is fused to a transcriptional activator (like Gal4), which drives the expression of a reporter gene (e.g., luciferase) upon Notch cleavage.[4][14]
-
Treatment: These dual-assay cells are treated with the gamma-secretase inhibitor.
-
Measurement: Aβ levels in the media are measured by ELISA, and Notch signaling is quantified by measuring the luciferase activity in the cell lysates.[4][7]
-
Selectivity Determination: The IC50 for Aβ reduction is compared to the IC50 for the inhibition of Notch signaling to determine the selectivity ratio.[4]
Mandatory Visualizations
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
References
- 1. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice | AlzPED [alzped.nia.nih.gov]
- 4. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A contrast in safety, pharmacokinetics and pharmacodynamics across age groups after a single 50 mg oral dose of the γ-secretase inhibitor avagacestat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Validating AZ-4217's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AZ-4217's performance against other prominent β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors. The following sections detail the mechanism of action, comparative efficacy, and the experimental protocols utilized to validate these findings in relevant preclinical models.
Mechanism of Action: Targeting the Genesis of Amyloid-β
This compound is a potent inhibitor of BACE1, the rate-limiting enzyme in the amyloidogenic pathway. BACE1 initiates the cleavage of the amyloid precursor protein (APP), leading to the subsequent generation of amyloid-beta (Aβ) peptides by γ-secretase. The accumulation and aggregation of Aβ peptides, particularly Aβ42, are considered central to the pathophysiology of Alzheimer's disease (AD). By inhibiting BACE1, this compound effectively reduces the production of Aβ peptides, thereby aiming to slow or prevent the formation of neurotoxic amyloid plaques in the brain.[1][2]
Comparative Efficacy of BACE1 Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to other notable BACE1 inhibitors that have undergone preclinical and clinical evaluation.
In Vitro Potency
| Compound | BACE1 IC50/Ki | BACE2 IC50/Ki | Cell-Based Aβ40 IC50 (SH-SY5Y) |
| This compound | Ki: 1.8 nM | Ki: 2.6 nM | IC50: 160 pM |
| Verubecestat (B560084) (MK-8931) | Ki: 2.2 nM | Ki: 0.38 nM | IC50: 2.1 nM |
| Lanabecestat (AZD3293) | Ki: 0.4 nM | Ki: 0.8 nM | Not Reported |
| Atabecestat (JNJ-54861911) | Ki: 9.8 nM | Not Reported | Not Reported |
| Elenbecestat (E2609) | Not Reported | Not Reported | Not Reported |
In Vivo Aβ Reduction in Tg2576 Mouse Model
| Compound | Dose | Duration | Brain Aβ40 Reduction | Brain Aβ42 Reduction | CSF Aβ40 Reduction | CSF Aβ42 Reduction |
| This compound | 100 µmol/kg | 1 month | Significant Reduction | Significant Reduction | Not Reported | Not Reported |
| Verubecestat (MK-8931) | In-diet | 12 weeks | Significant Reduction | Significant Reduction | 62% | 68% |
| Lanabecestat (AZD3293) | Not Reported in Tg2576 | - | - | - | - | - |
| Atabecestat (JNJ-54861911) | 300 mg/kg | 3 days | 93% | 92% | Not Reported | Not Reported |
| Elenbecestat (E2609) | Not Reported in Tg2576 | - | - | - | - | - |
Experimental Protocols
In Vitro BACE1 Inhibition Assay (SH-SY5Y cells)
This assay quantifies the ability of a test compound to inhibit BACE1 activity in a cellular environment.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells, which endogenously express APP and BACE1, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with a medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control (DMSO).
-
Incubation: The cells are incubated with the compound for a defined period (e.g., 24-48 hours) to allow for the inhibition of BACE1 and subsequent reduction in Aβ production.
-
Supernatant Collection: The cell culture supernatant, containing secreted Aβ peptides, is collected.
-
Aβ Quantification: The concentrations of Aβ40 and Aβ42 in the supernatant are measured using a sandwich enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of Aβ production, is calculated from the dose-response curve.
In Vivo Efficacy Study in Tg2576 Mice
The Tg2576 mouse model overexpresses a mutant form of human APP (APPK670/671L) and develops age-dependent Aβ plaques and cognitive deficits, making it a relevant model for studying AD therapeutics.[3]
-
Animal Model: Aged Tg2576 mice (e.g., 12-18 months old) with established amyloid pathology are used.[1][4]
-
Compound Administration: The test compound (e.g., this compound) is administered orally via gavage or formulated in the diet for a specified duration (e.g., 1 to 3 months).[1][4] A vehicle control group receives the formulation without the active compound.
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and brain and cerebrospinal fluid (CSF) samples are collected.
-
Brain Homogenization: The brain is dissected and homogenized. Aβ peptides are extracted from the brain homogenates using a series of buffers to separate soluble and insoluble fractions.
-
Aβ Quantification: The levels of Aβ40 and Aβ42 in the brain extracts and CSF are quantified by ELISA.
-
Histopathology: Brain sections are stained to visualize and quantify amyloid plaque burden (e.g., using Thioflavin S or specific anti-Aβ antibodies).
-
Data Analysis: The percentage reduction in Aβ levels and plaque load in the treated group is compared to the vehicle control group.
Aβ Quantification by Sandwich ELISA
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the N-terminus of the Aβ peptide.
-
Sample Incubation: Brain homogenates, CSF, or cell culture supernatants are added to the wells and incubated to allow the Aβ peptides to bind to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody that recognizes the C-terminus of Aβ (e.g., specific for Aβ40 or Aβ42) is added.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added, resulting in a color change proportional to the amount of bound Aβ.
-
Measurement: The absorbance is read using a microplate reader.
-
Quantification: The concentration of Aβ in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of synthetic Aβ peptides.[5][6][7]
Comparative Logic of BACE1 Inhibitors
The development of BACE1 inhibitors has been guided by the "amyloid cascade hypothesis." While many compounds have demonstrated potent Aβ reduction in preclinical models, translating this biochemical efficacy into clinical benefit has been challenging.
This diagram illustrates that while several BACE1 inhibitors, including this compound, have shown promising Aβ reduction in preclinical models, this has not consistently translated to clinical success, as seen with verubecestat and lanabecestat. The selectivity for BACE1 over the homologous enzyme BACE2 is another important consideration in the development of these inhibitors, as off-target effects can contribute to adverse events.
References
- 1. This compound: A High Potency BACE Inhibitor Displaying Acute Central Efficacy in Different In Vivo Models and Reduced Amyloid Deposition in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aβ measurement by enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of AZ-4217 Data: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating data related to AZ-4217, a potent BACE1 inhibitor. By examining the experimental data and the methodologies used to obtain it, researchers can gain a clearer understanding of the compound's efficacy and the strengths of different analytical approaches in Alzheimer's disease research.
This compound Signaling Pathway
This compound is a high-potency inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This enzyme plays a crucial role in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. These peptides are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. By inhibiting BACE1, this compound reduces the cleavage of the amyloid precursor protein (APP) into Aβ, thereby lowering the concentration of these neurotoxic peptides.[1][2]
Comparative Analysis of this compound Efficacy
The following tables summarize the quantitative data on the efficacy of this compound from in vitro and in vivo studies. The data is categorized by the analytical method used for measurement.
In Vitro Potency of this compound
| Parameter | Analytical Method | System | Value |
| IC50 | FRET Assay | Recombinant human BACE1 | 1.8 nM[1] |
| IC50 | Cell-based Assay | sAPPβ secretion in SH-SY5Y cells | 160 pM[1] |
| IC50 | ELISA | Aβ40 secretion in primary cortical neurons (Tg2576 mice) | 38 nM[1] |
In Vivo Efficacy of this compound in Guinea Pigs (3 hours post-dose)
| Analyte | Analytical Method | Dose (µmol/kg) | % Reduction (vs. Vehicle) |
| Soluble Brain Aβ40 | ELISA | 25 | ~40%[1] |
| 50 | ~60%[1] | ||
| 100 | ~80%[1] | ||
| Soluble Brain Aβ42 | ELISA | 25 | ~35%[1] |
| 50 | ~55%[1] | ||
| 100 | ~67%[1] |
In Vivo Efficacy of this compound in Tg2576 Mice
| Analyte | Analytical Method | Treatment Duration | Observation |
| Brain sAPPβ | Meso Scale Discovery (MSD) Assay | Single dose (100 µmol/kg) | 29% reduction from vehicle[1] |
| Amyloid Deposition | Immunohistochemistry (IHC) | 1 month | Reduced amyloid deposition[1] |
Experimental Workflow for Preclinical Validation
A typical preclinical workflow to validate a BACE1 inhibitor like this compound involves a series of in vitro and in vivo experiments to assess its potency, efficacy, and mechanism of action.
Detailed Experimental Protocols
Soluble Amyloid-β Quantification by ELISA
This protocol is used to quantify the levels of soluble Aβ40 and Aβ42 in brain homogenates, cerebrospinal fluid (CSF), and plasma.
a. Sample Preparation (Brain Tissue):
-
Homogenize brain tissue in a suitable buffer (e.g., 0.2% Diethylamine (DEA) in 50 mM NaCl) at a concentration of 100 mg/mL.
-
Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C.
-
Collect the supernatant containing the soluble Aβ fraction.
-
Neutralize the supernatant with 1/10 volume of 0.5 M Tris-HCl, pH 6.8.
b. ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Add prepared samples and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody that recognizes the N-terminus of Aβ.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP).
-
Incubate, wash, and add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate Aβ concentrations based on the standard curve.
Amyloid Plaque Load Quantification by Immunohistochemistry (IHC)
This method is used to visualize and quantify the extent of amyloid plaque deposition in brain tissue sections.
a. Tissue Preparation:
-
Perfuse animals and fix the brain tissue in 4% paraformaldehyde.
-
Cryoprotect the brain in sucrose (B13894) solutions and section using a cryostat or microtome.
b. Staining Procedure:
-
Mount brain sections on slides.
-
Perform antigen retrieval by incubating the slides in formic acid.
-
Block endogenous peroxidases and non-specific binding sites.
-
Incubate with a primary antibody against Aβ (e.g., 6E10 or 4G8).
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with a nuclear stain like hematoxylin.
-
Dehydrate and mount the slides.
c. Quantification:
-
Acquire images of the stained brain sections using a microscope with a digital camera.
-
Use image analysis software (e.g., ImageJ) to quantify the plaque burden by measuring the percentage of the total area of the region of interest (e.g., cortex or hippocampus) that is occupied by plaques.
sAPPβ Quantification by Meso Scale Discovery (MSD) Assay
This electrochemiluminescence-based assay is used for the sensitive quantification of soluble amyloid precursor protein β (sAPPβ).
a. Assay Procedure:
-
Use a 96-well MSD plate pre-coated with a capture antibody specific for sAPPβ.
-
Add calibrators and samples to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated with an MSD SULFO-TAG™ label.
-
Incubate and wash the plate.
-
Add MSD Read Buffer T and read the plate on an MSD instrument. The instrument applies a voltage to the plate, causing the SULFO-TAG™ labels to emit light, which is measured to quantify the analyte.
Conclusion
The cross-validation of data from different analytical methods is crucial for a comprehensive understanding of the efficacy of a therapeutic agent like this compound. ELISA provides quantitative data on the reduction of soluble Aβ species, which is a direct measure of the compound's target engagement and biochemical effect. Immunohistochemistry offers a spatial and quantitative assessment of the impact on the pathological hallmarks of Alzheimer's disease, the amyloid plaques. The MSD assay for sAPPβ provides a sensitive measure of the modulation of APP processing. Together, these methods provide a robust and multi-faceted validation of the therapeutic potential of BACE1 inhibitors. While direct comparative studies presenting data from all these methods in a single cohort are ideal, the available evidence from various sources strongly supports the efficacy of this compound in reducing the key markers of Alzheimer's disease pathology.
References
Benchmarking AZ-4217 Against the Latest Generation of BACE1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical BACE1 inhibitor, AZ-4217, with several latest-generation BACE1 inhibitors that have progressed to clinical trials. The following sections detail their comparative potency, selectivity, and the experimental methodologies used for their evaluation. This analysis is intended to provide a comprehensive overview for researchers and professionals in the field of Alzheimer's disease drug development.
Comparative Analysis of BACE1 Inhibitors
This compound, a potent BACE1 inhibitor, demonstrated high efficacy in preclinical models in studies published around 2013.[1][2][3][4] It effectively reduces beta-amyloid (Aβ) deposition, a key pathological hallmark of Alzheimer's disease.[1][3][4] However, the landscape of BACE1 inhibitor development has evolved significantly since then, with several next-generation compounds entering and, in many cases, being discontinued (B1498344) in clinical trials due to lack of efficacy or safety concerns.[5][6][7] This comparison benchmarks this compound against some of these more recent and clinically evaluated inhibitors.
The primary mechanism of action for these compounds is the inhibition of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), the rate-limiting enzyme in the amyloidogenic pathway that produces Aβ peptides. By blocking this enzyme, these inhibitors aim to reduce the production of Aβ and thereby slow the progression of Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound against a selection of latest-generation BACE1 inhibitors.
Table 1: In Vitro Potency of BACE1 Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Cell-Based IC50 (nM) |
| This compound | BACE1 | - | 1.8 | 0.16 (SH-SY5Y) |
| Verubecestat (MK-8931) | BACE1 | 13 | 2.2, 7.8 | 2.1 (Aβ40) |
| Lanabecestat (AZD3293) | BACE1 | - | 0.4 | 0.61 (mouse neurons) |
| Elenbecestat (E2609) | BACE1 | 3.9 | - | ~7 |
| Umibecestat (CNP520) | BACE1 | 11 | - | 3 |
Table 2: Selectivity Profile of BACE1 Inhibitors
| Compound | BACE2 Ki (nM) | Cathepsin D Ki (µM) | BACE1/BACE2 Selectivity Ratio |
| This compound | 2.6 | >25 | ~0.7 |
| Verubecestat (MK-8931) | 0.38 | >100 | ~5.8 (more potent on BACE2) |
| Lanabecestat (AZD3293) | 0.8 | 3.8 | ~0.5 |
| Elenbecestat (E2609) | 0.046 | - | ~11.8 |
| Umibecestat (CNP520) | - | - | Significant selectivity reported |
Experimental Protocols
The data presented in the tables above are typically generated using the following key experimental methodologies:
BACE1 Enzymatic Assay (FRET-Based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BACE1.
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). When BACE1 cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Procedure:
-
Recombinant human BACE1 enzyme is incubated with the FRET peptide substrate in an appropriate assay buffer (typically sodium acetate, pH 4.5).
-
The test compound (inhibitor) at various concentrations is added to the reaction mixture.
-
The increase in fluorescence over time is measured using a fluorescence plate reader.
-
The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rates against the inhibitor concentrations.
-
Cell-Based Amyloid-β (Aβ) Reduction Assay
This assay assesses the ability of a compound to inhibit BACE1 activity within a cellular context, leading to a reduction in the production of Aβ peptides.
-
Principle: A cell line that overexpresses the amyloid precursor protein (APP), the substrate for BACE1, is used. The amount of Aβ peptides (Aβ40 and Aβ42) secreted into the cell culture medium is measured.
-
Procedure:
-
Cells (e.g., HEK293 or SH-SY5Y stably expressing human APP) are cultured in multi-well plates.
-
The cells are treated with the test compound at various concentrations for a specified period (e.g., 24-48 hours).
-
The cell culture medium is collected, and the concentrations of Aβ40 and Aβ42 are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or other sensitive immunoassays.
-
The IC50 value for Aβ reduction is determined by plotting the percentage of Aβ reduction against the inhibitor concentrations.
-
Visualizations
Signaling Pathway of BACE1 Inhibition
The following diagram illustrates the amyloid precursor protein (APP) processing pathway and the mechanism of BACE1 inhibitors.
Caption: Amyloid Precursor Protein (APP) processing pathways and the point of BACE1 inhibition.
Experimental Workflow for BACE1 Inhibitor Screening
The diagram below outlines a typical workflow for screening and characterizing BACE1 inhibitors.
Caption: A generalized workflow for the in vitro screening of BACE1 inhibitors.
References
- 1. A novel pathway for amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alzheimer's β-Secretase (BACE1) Regulates the cAMP/PKA/CREB Pathway Independently of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Safety Operating Guide
Navigating the Disposal of AZ-4217: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step protocol for the disposal of the research chemical AZ-4217. It is important to note that a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, the following guidance is based on the safety profiles of similar potent, biologically active small molecules and general best practices for hazardous chemical waste management.
Key Hazard and Handling Summary
The following table summarizes the presumed hazards and necessary handling precautions for a research compound like this compound, based on information for analogous chemicals.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
| Hazard Category | Description | Personal Protective Equipment (PPE) | First Aid Measures |
| Acute Toxicity (Oral) | Presumed harmful if swallowed.[2] | Standard laboratory PPE including safety goggles, gloves, and a lab coat. | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |
| Skin Irritation | May cause skin irritation upon contact.[3][4] | Impervious gloves and protective clothing to prevent skin contact.[2][3] | Flush affected skin with plenty of water. Remove contaminated clothing. Wash with mild soap and water.[3][4] |
| Eye Irritation | May cause eye irritation or serious eye damage.[3] | Safety goggles or a face shield to protect against splashes.[3][4] | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.[3][4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol. | Use in a well-ventilated area or with a certified respirator if ventilation is inadequate.[3] | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][4] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines a general procedure for the safe disposal of this compound waste. This should be adapted to comply with your institution's specific hazardous waste management program.[5][6]
1. Waste Identification and Segregation:
- Characterize the waste: Determine if the this compound waste is pure, in solution (identify the solvent), or mixed with other reagents.
- Segregate waste streams: Do not mix this compound waste with incompatible materials. Keep solid and liquid waste in separate, clearly labeled containers.
2. Containerization:
- Use appropriate containers: All waste must be stored in containers that are compatible with the chemical. Use leak-proof, sealable containers.
- Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name (this compound), the solvent if applicable, the concentration, and the date.[5]
3. Storage:
- Store in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
- Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
- Keep containers closed at all times, except when adding waste.[5]
4. Waste Pickup and Disposal:
- Request a waste pickup from your institution's EHS department by completing the required forms.[5]
- Do not dispose of this compound down the drain or in the regular trash.[5]
- All disposal must be handled by licensed hazardous waste disposal vendors in accordance with local, state, and federal regulations.[6][7]
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of a chemical substance like this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
References
- 1. This compound|1383846-83-0|COA [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aggiefab.tamu.edu [aggiefab.tamu.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Waste Management and Shipping | Arizona State University [cfo.asu.edu]
- 6. staterisk.az.gov [staterisk.az.gov]
- 7. azdeq.gov [azdeq.gov]
Essential Safety and Logistical Information for Handling AZ-4217
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides general guidance for handling AZ-4217 in a laboratory setting, based on best practices for potent pharmaceutical compounds. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, this substance should be handled as a highly potent active pharmaceutical ingredient (HPAPI) with unknown toxicity. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
Quantitative Data Summary
Given the absence of specific experimental data for this compound, the following table summarizes the recommended operational parameters based on guidelines for handling potent compounds. These are conservative estimates and should be adjusted as more information becomes available.
| Parameter | Recommended Value/Procedure | Rationale |
| Occupational Exposure Limit (OEL) | Assume < 0.03 µg/m³ | As a potent BACE1 inhibitor with unknown long-term health effects, a very low OEL should be assumed to minimize exposure risk.[1] |
| Containment Level | Category 4: Full gowning, PAPR/supplied-air, full containment | Due to the high potency and lack of toxicological data, the highest level of containment is recommended to prevent personnel exposure.[2] |
| Working Quantity | As low as reasonably practicable (ALARP) | Minimizing the quantity of material handled at any given time reduces the potential for significant exposure or spills. |
| Waste Stream | Hazardous Chemical Waste | All solid and liquid waste contaminated with this compound must be treated as hazardous. |
Operational Plan: Step-by-Step Guidance for Handling this compound
This protocol outlines the essential steps for safely handling this compound from receipt to temporary storage.
1. Pre-Handling Preparation:
-
Training: All personnel must be trained on the principles of handling potent compounds and be familiar with the institution's specific safety protocols.[1][3]
-
Area Designation: Designate a specific area within a controlled laboratory for handling this compound. This area should be under negative pressure and have restricted access.[4]
-
Engineering Controls: All manipulations of solid this compound must be performed within a certified containment system, such as a glovebox or a powder containment hood.[1][2][4]
-
PPE Donning: Before entering the designated handling area, don the required Personal Protective Equipment (PPE).
2. Personal Protective Equipment (PPE) Requirements:
| PPE Component | Specification | Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or supplied-air respirator | Provides a high level of protection against inhalation of potent airborne particles.[2][5] |
| Body Protection | Disposable, impervious coveralls (e.g., Tyvek®) with integrated hood and booties | Prevents skin contact and contamination of personal clothing.[6] |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile) | Provides a barrier against dermal absorption. The outer glove should be changed frequently. |
| Eye Protection | Chemical splash goggles or a full face shield (as part of PAPR) | Protects eyes from splashes and airborne particles. |
3. Handling Procedures:
-
Weighing: Weighing of solid this compound must be conducted within a ventilated balance enclosure or glovebox to contain any dust.[1]
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to minimize the generation of aerosols.
-
Transfers: Use closed-system transfer techniques whenever possible to prevent the release of the compound into the laboratory environment.[7]
-
Decontamination: All surfaces and equipment in the handling area must be decontaminated after each use. A validated cleaning procedure should be in place.
Disposal Plan: Step-by-Step Guidance for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and exposure to non-laboratory personnel.
1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, coveralls, bench paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including unused solutions and rinsates, must be collected in a sealed, leak-proof hazardous waste container.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.
2. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the compound (this compound), and the primary hazard (e.g., "Potent Pharmaceutical Compound," "Toxic").
-
Storage: Waste containers should be stored in a designated, secure satellite accumulation area within the laboratory, away from general traffic.
-
Closure: Waste containers must be kept closed at all times, except when adding waste.
3. Final Disposal:
-
EHS Pickup: Arrange for the collection of hazardous waste by your institution's EHS department. Do not dispose of any this compound waste down the drain or in the regular trash.[8]
-
Manifesting: Ensure all required waste disposal documentation is completed accurately.
Visual Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. pharmtech.com [pharmtech.com]
- 3. escopharma.com [escopharma.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. 3m.com [3m.com]
- 6. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 7. pharmtech.com [pharmtech.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
